JMV 3002
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1R)-1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O3/c1-43-27-17-16-25(32(21-27)44-2)23-41-33(18-15-24-10-4-3-5-11-24)39-40-34(41)31(38-35(42)30-14-8-9-19-36-30)20-26-22-37-29-13-7-6-12-28(26)29/h3-14,16-17,19,21-22,31,37H,15,18,20,23H2,1-2H3,(H,38,42)/t31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGBPWZCCHVQAY-WJOKGBTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CC=N5)CCC6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2C(=NN=C2[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CC=N5)CCC6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JMV 3002 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of JMV 3002
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. Its mechanism of action centers on the competitive inhibition of this G protein-coupled receptor, primarily impacting physiological processes regulated by ghrelin, such as appetite, energy homeostasis, and growth hormone secretion. This document provides a detailed overview of the molecular interactions, signaling pathways, and functional consequences of this compound's activity, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: Antagonism of GHS-R1a
This compound functions as a competitive antagonist at the GHS-R1a. This means it binds to the receptor at the same site as the endogenous ligand, ghrelin, but does not activate the receptor. By occupying the binding site, this compound prevents ghrelin from binding and initiating downstream signaling cascades. This blockade of ghrelin-induced signaling is the cornerstone of this compound's pharmacological effects.
Signaling Pathways Modulated by this compound
The GHS-R1a is a G protein-coupled receptor that, upon activation by ghrelin, primarily couples to Gαq/11. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium concentrations. This compound, by preventing ghrelin binding, inhibits this entire pathway.
Below is a diagram illustrating the canonical GHS-R1a signaling pathway and the inhibitory action of this compound.
Figure 1: this compound Mechanism of Action on GHS-R1a Signaling.
Quantitative Pharmacological Data
The binding affinity of this compound for the GHS-R1a has been characterized through various radioligand binding assays. The following table summarizes the key quantitative parameters.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 8.70 nM | Human | Direct ligand binding with fluorescence energy transfer | [1] |
| Ki | 9.20 nM | Human | Direct ligand binding with fluorescence energy transfer | [1] |
Experimental Protocols
The determination of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental approaches.
In Vitro Binding Assays
This is a standard method to determine the binding affinity (Ki) of a test compound.
Figure 2: Workflow for a Radioligand Displacement Assay.
Brief Protocol Description: Membranes from cells stably expressing the human GHS-R1a are incubated with a fixed concentration of a radiolabeled ghrelin analog (e.g., [¹²⁵I]-His⁹-ghrelin) and increasing concentrations of this compound. Following incubation to allow binding to reach equilibrium, the mixture is filtered to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filter is then quantified. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Functional Assays
This assay assesses the ability of this compound to block the orexigenic (appetite-stimulating) effect of ghrelin in animal models.
Brief Protocol Description: Rodents are administered this compound (often via intracerebroventricular injection to target the central nervous system) prior to the administration of ghrelin.[2] Food intake is then measured over a defined period. A reduction in ghrelin-induced food intake in the presence of this compound demonstrates its antagonistic effect in a physiological context.[2] Central injection of GHS-R1A antagonists, including this compound, has been shown to suppress food intake induced by ghrelin in a dose-dependent manner.[2]
This technique is used to measure the effect of this compound on the electrical activity of neurons that are responsive to ghrelin, such as those in the arcuate nucleus of the hypothalamus.
Brief Protocol Description: Brain slices containing the arcuate nucleus are prepared. Extracellular recordings are taken from individual neurons to measure their firing rate. Ghrelin is applied to the slice, which typically alters the firing rate of responsive neurons. This compound is then co-applied with ghrelin. Inhibition of the ghrelin-induced change in neuronal activity by this compound provides direct evidence of its antagonistic action at the cellular level.[2]
Functional Consequences of this compound Action
The antagonism of GHS-R1a by this compound leads to several significant physiological outcomes, primarily related to the blockade of ghrelin's effects.
-
Appetite and Food Intake: this compound has been demonstrated to reduce fasting-induced food intake and suppress ghrelin-induced feeding.[2]
-
Body Weight and Adiposity: Chronic administration of this compound has been shown to decrease body weight and adipose tissue mass in models of diet-induced obesity.[2]
-
Hormone Secretion: By blocking the GHS-R1a, this compound is expected to inhibit ghrelin-stimulated growth hormone release from the pituitary gland.
Conclusion
This compound is a well-characterized GHS-R1a antagonist. Its mechanism of action is centered on the competitive blockade of ghrelin binding, leading to the inhibition of downstream Gαq/11-mediated signaling. This has been substantiated by in vitro binding and functional assays, as well as in vivo studies demonstrating its effects on appetite and energy balance. The data presented in this guide underscore the potential of this compound as a valuable research tool for elucidating the physiological roles of the ghrelin system and as a potential therapeutic agent for conditions characterized by excessive ghrelin activity, such as obesity.
References
JMV 3002: A Technical Guide to a Potent Ghrelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 3002 is a potent and selective non-peptide antagonist of the ghrelin receptor (GHSR1a). As a member of the 1,2,4-triazole class of compounds, it has demonstrated significant utility in preclinical research for investigating the physiological roles of the ghrelin system. This technical guide provides a comprehensive overview of this compound, including its binding affinity, in vivo efficacy, and the underlying signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate its application in research and drug development.
Core Compound Properties
This compound is a small molecule with the molecular formula C35H34N6O and a molecular weight of 586.70 g/mol . Its chemical structure is characterized by a trisubstituted 1,2,4-triazole core.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 1.1 nM | Rat | Competitive Radioligand Binding Assay | [1] |
| Ki | 8.70 nM | Human | Competitive Binding Assay | |
| Ki | 9.20 nM | Human | Competitive Binding Assay |
Table 2: In Vivo Efficacy of this compound
| Effect | Metric | Value | Species | Administration | Reference |
| Inhibition of Hexarelin-Stimulated Food Intake | % Inhibition | 98% | Rat | 80 µg/kg | [1] |
| Decrease in Food Intake in Fasted Animals | ED50 | 2.05 mg/kg | Mouse | Not Specified | |
| Reduction in Body Weight | Dosage | 20 mg/kg (twice daily for 14 days) | Mouse (Diet-Induced Obesity) | Not Specified | |
| Reduction in Adipose Tissue Mass | Dosage | 20 mg/kg (twice daily for 14 days) | Mouse (Diet-Induced Obesity) | Not Specified |
Experimental Protocols
In Vitro Competitive Radioligand Binding Assay (for IC50 Determination)
This protocol is a generalized representation based on standard methodologies for ghrelin receptor binding assays.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ghrelin receptor agonist.
Materials:
-
Cell Line: HEK293 cells stably expressing the human or rat ghrelin receptor (GHSR1a).
-
Radioligand: [125I]-His-Ghrelin.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled ghrelin (1 µM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA and protease inhibitors.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Culture GHSR1a-expressing HEK293 cells to confluence. Harvest the cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer.
-
A fixed concentration of [125I]-His-Ghrelin (typically at or below its Kd).
-
Increasing concentrations of this compound (for the competition curve).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add 1 µM unlabeled ghrelin.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value.
In Vivo Food Intake Study in Rodents
This protocol is a generalized representation based on standard methodologies for assessing the effect of compounds on food intake.
Objective: To evaluate the effect of this compound on food intake in rats or mice.
Materials:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Housing: Individually housed in metabolic cages that allow for precise measurement of food consumption.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Control: Vehicle solution.
-
Food: Standard chow pellets.
-
Weighing Scale.
Procedure:
-
Acclimation: Acclimate the animals to individual housing and the specific diet for several days before the experiment.
-
Fasting: Fast the animals overnight (e.g., 16-18 hours) with free access to water to ensure a robust feeding response.
-
Compound Administration: At the beginning of the dark cycle (the active feeding period for rodents), administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
Food Presentation: Immediately after administration, provide a pre-weighed amount of food to each animal.
-
Measurement of Food Intake: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Calculate the cumulative food intake for each animal. Compare the food intake between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Mechanism of Action
The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon activation by ghrelin, GHSR1a stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger downstream signaling cascades, including the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the transcriptional co-activator Yes-associated protein (YAP).
This compound acts as a competitive antagonist at the GHSR1a, blocking the binding of ghrelin and thereby inhibiting the initiation of this signaling cascade.
Ghrelin Receptor Signaling Pathway Blockade by this compound
Caption: Blockade of the ghrelin receptor signaling pathway by this compound.
Experimental Workflow for Assessing this compound's Effect on ERK Phosphorylation
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the ghrelin system. Its high potency and demonstrated in vivo efficacy make it a suitable candidate for studies aimed at understanding the role of ghrelin in metabolism, appetite regulation, and other physiological processes. The provided data and protocols serve as a resource for researchers to design and execute experiments utilizing this potent ghrelin receptor antagonist. Further research is warranted to fully elucidate its therapeutic potential in conditions such as obesity and metabolic disorders.
References
JMV 3002: An In-Depth Technical Guide to a Ghrelin Receptor Antagonist
Core Compound Details
| Identifier | Value |
| IUPAC Name | N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide |
| CAS Number | 925239-03-8 |
| Molecular Formula | C₃₅H₃₄N₆O₃ |
| Molecular Weight | 586.70 g/mol |
| SMILES | COc1ccc(Cn2c(CCc3ccccc3)nnc2C(Cc2c[nH]c3ccccc23)NC(=O)c2ccccn2)c(OC)c1 |
Quantitative Data Summary
In Vitro Efficacy
| Assay Type | Parameter | Value (nM) | Cell Line | Notes |
| Radioligand Binding Assay | Kᵢ | 8.7 - 9.2 | HEK293 cells expressing human GHS-R1a | Competitive binding against a radiolabeled ligand.[1] |
| Functional Antagonism | IC₅₀ | 1.1 | In vitro cell-based assay | Inhibition of ghrelin-induced response.[2][3] |
| IP1 Production (Gq activation) | EC₅₀ | ~1000 | HEK293T cells | Partial agonist activity observed. |
| β-arrestin2 Recruitment | - | No activity | HEK293T cells | Neutral antagonist at this pathway. |
In Vivo Efficacy
| Study Type | Species | Parameter | Dose | Effect |
| Food Intake Inhibition | Rat | - | 80 µg/kg | 98% inhibition of hexarelin-stimulated food intake.[2][3] |
| Food Intake Inhibition | Fasted Lean Mice | ED₅₀ | 2.05 mg/kg | Dose-dependent decrease in food intake.[4] |
| Diet-Induced Obesity | Mice | - | 20 mg/kg (twice daily for 14 days) | Decreased food intake, body weight, and adipose tissue mass.[4] |
Pharmacokinetics
| Species | Parameter | Value |
| Mouse | Half-life in blood | 60 minutes |
Signaling Pathways of the Ghrelin Receptor (GHS-R1a) and the Action of JMV 3002
The Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), a G protein-coupled receptor (GPCR), is the primary target of the endogenous ligand ghrelin. Activation of GHS-R1a initiates a cascade of intracellular signaling events. This compound acts as an antagonist at this receptor, modulating these pathways.
The canonical signaling pathway for GHS-R1a involves its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][4]
Beyond the canonical Gαq/11 pathway, GHS-R1a can also couple to other G proteins, including Gαi/o and Gα12/13, leading to the modulation of adenylyl cyclase activity and RhoA activation, respectively. Furthermore, upon agonist binding, GHS-R1a can recruit β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of the ERK1/2 pathway.[1]
Interestingly, this compound exhibits biased antagonism at the GHS-R1a receptor. It has been shown to act as a partial agonist for Gq-mediated signaling, evidenced by a weak stimulation of IP1 production. However, it behaves as a neutral antagonist for the β-arrestin pathway, showing no recruitment of β-arrestin2. This biased signaling profile suggests that this compound can selectively modulate downstream pathways of the ghrelin receptor.
References
- 1. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Triazole GHS-R1a antagonists JMV4208 and JMV3002 attenuate food intake, body weight, and adipose tissue mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
JMV 3002: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 3002 is a potent and selective non-peptide antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. Its discovery as a trisubstituted 1,2,4-triazole derivative has provided a valuable pharmacological tool for investigating the physiological roles of the ghrelin system and as a potential therapeutic agent for metabolic disorders, particularly obesity. This document provides an in-depth technical overview of the discovery, history, and pharmacological profile of this compound, including its mechanism of action, quantitative data from key in vitro and in vivo studies, and detailed experimental protocols.
Introduction: The Ghrelin System and the Discovery of this compound
The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland. Its endogenous ligand, ghrelin, is a peptide hormone mainly produced by the stomach that plays a crucial role in stimulating appetite, regulating energy homeostasis, and promoting the release of growth hormone. The development of antagonists for the GHS-R1a has been a significant area of research for the potential treatment of obesity and other metabolic diseases.
This compound emerged from research focused on developing small molecule, non-peptide ligands for the GHS-R1a, offering advantages in terms of oral bioavailability and metabolic stability over peptide-based compounds. It is chemically identified as N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide.
Quantitative Pharmacological Data
The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay System | Species |
| IC₅₀ | 1.1 nM[1] | Competitive Binding Assay | Not Specified |
| Kᵢ | 8.70 nM, 9.20 nM | Fluorescence Energy Transfer (FRET) based competitive binding assay with purified human GHS-R1a | Human |
| ED₅₀ (Food Intake) | 2.05 mg/kg[2] | Reduction of fasting-induced food intake in lean mice | Mouse |
| Half-life (in blood) | 60 min[2] | In vivo stability study | Mouse |
Table 1: In Vitro and In Vivo Quantitative Data for this compound
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the GHS-R1a. The ghrelin receptor is known to couple to several intracellular signaling pathways, with the canonical pathway involving the Gαq subunit of the heterotrimeric G protein. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key second messenger.
Interestingly, studies have revealed that this compound exhibits biased antagonism. It acts as an antagonist for β-arrestin recruitment and the activation of certain G-protein subtypes, while potentially behaving as a partial agonist for the Gq/IP signaling pathway. This biased signaling profile suggests that this compound can selectively modulate downstream pathways of the ghrelin receptor, which may have implications for its therapeutic application.
Signaling Pathway Diagrams
Caption: Antagonistic action of this compound on the GHS-R1a signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies used in the discovery and characterization of this compound.
Synthesis of this compound
While a detailed step-by-step synthesis protocol for this compound is proprietary, the general synthesis of trisubstituted 1,2,4-triazole derivatives involves a multi-step process. A common approach includes the reaction of a carboxylic acid with a hydrazine to form a hydrazide, which is then cyclized with a suitable reagent to form the 1,2,4-triazole ring. Subsequent N-alkylation and further modifications lead to the final compound.
Caption: General synthetic workflow for 1,2,4-triazole derivatives like this compound.
In Vitro Assays
-
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of this compound for the GHS-R1a.
-
Methodology: A competitive binding assay is performed using cell membranes prepared from a cell line stably expressing the human GHS-R1a (e.g., HEK-293 or CHO cells). A radiolabeled or fluorescently-labeled GHS-R1a ligand (e.g., [¹²⁵I]-His⁹-ghrelin or a fluorescent ghrelin analog) is used as the tracer.
-
Cell membranes are incubated with a fixed concentration of the labeled ligand and varying concentrations of this compound in a suitable binding buffer.
-
The reaction is allowed to reach equilibrium.
-
Bound and free ligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity or fluorescence retained on the filters is quantified.
-
The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for the GHS-R1a competitive binding assay.
-
Objective: To assess the functional activity of this compound as an antagonist by measuring its effect on ghrelin-induced intracellular calcium release.
-
Methodology: A cell-based functional assay is performed using a cell line co-expressing the GHS-R1a and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are plated in a multi-well plate and loaded with the calcium-sensitive dye.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Ghrelin is added to the wells to stimulate the GHS-R1a.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
The ability of this compound to inhibit the ghrelin-induced calcium response is quantified to determine its antagonistic potency.
-
Caption: Workflow for the calcium mobilization assay.
In Vivo Studies
-
Objective: To evaluate the effect of this compound on food intake in an animal model.
-
Methodology:
-
Animals: Male C57BL/6 mice are commonly used. They are individually housed and acclimatized to the experimental conditions.
-
Fasting: Mice are typically fasted for a period (e.g., 18 hours) to induce a robust feeding response.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline or a solution containing a solubilizing agent) and administered via an appropriate route (e.g., intraperitoneal injection). A vehicle control group is included.
-
Food Presentation: A pre-weighed amount of standard chow is provided to the mice immediately after drug administration.
-
Measurement: Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake is calculated and compared between the this compound-treated and vehicle-treated groups.
-
-
Objective: To assess the long-term effects of this compound on body weight, food intake, and body composition in a model of obesity.
-
Methodology:
-
Model Induction: Mice are fed a high-fat diet for several weeks to induce obesity.
-
Treatment: DIO mice are treated with this compound (e.g., 20 mg/kg, twice daily) or vehicle for an extended period (e.g., 14 days).[3]
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, body composition (e.g., fat mass and lean mass) can be analyzed using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Conclusion
This compound is a well-characterized GHS-R1a antagonist that has been instrumental in advancing our understanding of the ghrelin system. Its potent in vitro and in vivo activity, coupled with its non-peptide nature, makes it a valuable research tool and a lead compound for the development of novel therapeutics for obesity and related metabolic disorders. The detailed pharmacological profile and experimental methodologies presented in this guide provide a comprehensive resource for researchers in the field.
References
JMV 3002: A Technical Guide to its Signaling Pathway and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 3002 is a potent, non-peptide antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. As a member of the trisubstituted 1,2,4-triazole chemical class, this compound has been instrumental in elucidating the physiological roles of the ghrelin system, particularly in the regulation of appetite and energy homeostasis. This document provides an in-depth technical overview of the this compound signaling pathway, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Core Signaling Pathway of GHS-R1a and this compound's Antagonistic Action
The GHS-R1a is a Class A G-protein coupled receptor (GPCR) that plays a crucial role in mediating the effects of ghrelin, an orexigenic peptide hormone. The receptor is notable for its high level of constitutive activity, meaning it can signal even in the absence of its endogenous ligand, ghrelin. This compound exerts its effects by competitively binding to the GHS-R1a, thereby blocking both ghrelin-induced signaling and the receptor's constitutive activity.
The canonical signaling pathway initiated by GHS-R1a activation involves its coupling to the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium is a hallmark of GHS-R1a activation and is a key downstream event that this compound inhibits.
Beyond the canonical Gαq/11 pathway, GHS-R1a can also couple to other G-proteins, such as Gαi/o and Gα12/13, and engage β-arrestin signaling pathways, leading to a complex and potentially biased signaling profile. As an antagonist, this compound is understood to prevent the conformational changes in the receptor necessary to engage these downstream effectors.
Quantitative Pharmacological Data
The potency and binding affinity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative parameters are summarized below.
| Parameter | Value | Species/System | Assay Type | Reference |
| IC₅₀ | 1.1 nM | Rat | Inhibition of Hexarelin-stimulated food intake | [1] |
| Kᵢ | 8.70 nM | Human | Radioligand Binding Assay | BindingDB: BDBM212436 |
| ED₅₀ | 2.05 mg/kg | Mouse | Inhibition of fasting-induced food intake | [2] |
| In vivo effect | 98% inhibition | Rat | Inhibition of Hexarelin-stimulated food intake (at 80 µg/kg) | [1][3] |
Detailed Experimental Protocols
The characterization of this compound involves standard pharmacological assays to determine its affinity and functional activity at the GHS-R1a receptor.
Radioligand Binding Assay (for Kᵢ Determination)
This assay measures the affinity of this compound for the GHS-R1a receptor by assessing its ability to compete with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound.
Materials:
-
Membrane preparations from cells stably expressing human GHS-R1a (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-His⁹-Ghrelin.
-
Non-specific binding control: Unlabeled ghrelin (1 µM).
-
This compound at various concentrations.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitors, pH 7.5.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.5.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, combine membrane homogenate (typically 20-50 µg protein), a fixed concentration of [¹²⁵I]-His⁹-Ghrelin (e.g., at its Kₔ value), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 4 times) to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Intracellular Calcium Mobilization Assay (for Functional Antagonism)
This functional assay measures the ability of this compound to block the increase in intracellular calcium induced by a GHS-R1a agonist.
Objective: To determine the functional antagonist potency of this compound.
Materials:
-
CHO or HEK293 cells transiently or stably expressing human GHS-R1a.
-
GHS-R1a agonist (e.g., ghrelin or hexarelin).
-
This compound at various concentrations.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating: Plate the GHS-R1a expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add various concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the GHS-R1a agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
Fluorescence Reading: Immediately after agonist injection, monitor the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum intracellular calcium concentration.
-
Data Analysis: The antagonist effect of this compound is quantified by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
In Vivo Hexarelin-Stimulated Food Intake Assay (Rat Model)
This in vivo assay assesses the ability of this compound to block the orexigenic (appetite-stimulating) effect of a potent GHS-R1a agonist.
Objective: To evaluate the in vivo antagonist efficacy of this compound on feeding behavior.
Materials:
-
Adult male rats (e.g., Sprague-Dawley).
-
Hexarelin (GHS-R1a agonist).
-
This compound.
-
Vehicle for injections (e.g., saline).
-
Standard rat chow and water.
-
Metabolic cages for monitoring food intake.
Protocol:
-
Acclimatization: House rats individually in cages and acclimatize them to handling and injection procedures for several days. Ensure they have ad libitum access to food and water.
-
Fasting: Fast the animals for a predetermined period (e.g., 24 hours) before the experiment to ensure a robust feeding response.
-
Drug Administration: Administer this compound (e.g., 80 µg/kg) or vehicle via a specific route (e.g., subcutaneous or intraperitoneal injection).
-
Agonist Challenge: After a set pre-treatment time (e.g., 15-30 minutes), administer hexarelin (e.g., 80 µg/kg, s.c.) or vehicle.
-
Food Presentation: Immediately after the hexarelin injection, present a pre-weighed amount of food to the rats.
-
Measurement of Food Intake: Measure the cumulative food intake at several time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
Data Analysis: Compare the food intake between the different treatment groups (Vehicle + Vehicle, Vehicle + Hexarelin, this compound + Hexarelin). The percentage of inhibition by this compound is calculated relative to the hexarelin-stimulated food intake.
Conclusion
This compound is a well-characterized and potent antagonist of the GHS-R1a receptor. It acts by blocking the canonical Gαq/11-PLC-Ca²⁺ signaling pathway, thereby inhibiting both the constitutive activity of the receptor and the effects of agonists like ghrelin and hexarelin. Its efficacy in reducing food intake in preclinical models highlights the critical role of the ghrelin system in appetite regulation. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to further investigate the therapeutic potential of targeting the ghrelin receptor in metabolic and other disorders.
References
JMV 3002: A Technical Guide to its Role in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 3002 is a potent and selective non-peptidic antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), more commonly known as the ghrelin receptor. Ghrelin, the endogenous ligand for this receptor, is a key orexigenic hormone, stimulating appetite and promoting energy storage. By blocking the action of ghrelin, this compound presents a promising therapeutic avenue for the management of metabolic disorders characterized by excessive food intake and obesity. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.
Introduction
The escalating global prevalence of obesity and its associated metabolic comorbidities, including type 2 diabetes and cardiovascular disease, has intensified the search for effective pharmacological interventions. The ghrelin system has emerged as a critical regulator of energy homeostasis, making it a prime target for drug development. This compound, a trisubstituted 1,2,4-triazole derivative, has demonstrated significant potential in preclinical models by attenuating food intake and reducing body weight. This document serves as a technical resource for researchers and drug development professionals interested in the application of this compound in metabolic research.
Mechanism of Action: Ghrelin Receptor Antagonism
This compound exerts its effects by competitively binding to the GHS-R1a, thereby preventing the binding of its natural ligand, acylated ghrelin. The GHS-R1a is a G protein-coupled receptor primarily expressed in the hypothalamus, a key brain region for the regulation of appetite and energy balance.
Upon activation by ghrelin, the GHS-R1a initiates a downstream signaling cascade that promotes the expression and release of orexigenic neuropeptides, namely Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), from the arcuate nucleus of the hypothalamus. These neuropeptides, in turn, stimulate appetite and suppress energy expenditure.
This compound, by acting as an antagonist, blocks this signaling pathway at its origin. This leads to a reduction in the downstream signaling that promotes hunger, ultimately resulting in decreased food intake and a negative energy balance.
Signaling Pathway of Ghrelin Receptor and the Antagonistic Action of this compound
Methodological & Application
Application Notes and Protocols for In Vivo Administration of JMV 3002
For Researchers, Scientists, and Drug Development Professionals
Overview of JMV 3002
This compound is a potent and selective non-peptide antagonist of the ghrelin receptor (GHS-R1a). The ghrelin receptor is a G protein-coupled receptor primarily known for its role in stimulating growth hormone secretion, appetite, and regulating energy homeostasis. By blocking the binding of ghrelin, this compound is a valuable tool for investigating the physiological roles of the ghrelin system and for the potential development of therapeutics targeting obesity and other metabolic disorders. In preclinical studies, this compound has been shown to effectively reduce food intake and body weight in rodents.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound and other relevant ghrelin receptor antagonists.
Table 1: In Vitro Activity of this compound
| Parameter | Species/Cell Line | Value |
| IC₅₀ (GHS-R1a Binding) | - | 1.1 nM |
Table 2: In Vivo Effects and Pharmacokinetics of this compound
| Effect | Species | Administration Route | Dose | Key Findings | Reference |
| Inhibition of Hexarelin-Stimulated Food Intake | Rat | - | 80 µg/kg | Inhibited food intake by up to 98%. | |
| Growth Hormone Secretion | Infant Rat | - | 160 µg/kg | Did not inhibit hexarelin-stimulated growth hormone secretion. | |
| Food Intake Reduction | Fasted Lean Mice | Intraperitoneal (i.p.) | ED₅₀: 2.05 mg/kg | Dose-dependently decreased food intake. | [1] |
| Body Weight and Adipose Tissue Mass | Mice | - | - | Attenuated body weight and adipose tissue mass. | [1] |
| Pharmacokinetics | |||||
| Half-life (in blood) | Mouse | - | - | 60 minutes | [1] |
Table 3: Comparative In Vivo Data of Other Ghrelin Receptor Antagonists
| Compound | Species | Administration Route | Dose | Effect | Reference |
| JMV 2959 | Rat | Intracerebroventricular (i.c.v.) | 8 µg | Total blockade of ghrelin-induced food intake. | [1] |
| JMV 2959 | Male Rat | - | 2 mg/kg | Suppressed cue-reinforced cocaine-seeking. | [2] |
| [D-Lys3]-GHRP-6 | Food-deprived Lean Mice | Intraperitoneal (i.p.) | 200 nmol/mouse | Reduced cumulative food intake. | [3] |
| [D-Lys3]-GHRP-6 | ob/ob Obese Mice | Intraperitoneal (i.p.) | 200 nmol/mouse (every 12h for 6 days) | Reduced body weight gain. | [3] |
| YIL-781 | Diet-induced Obese Mice | Oral (p.o.) | Daily | Reduced food intake and weight loss. | [4] |
| PF-05190457 | Human | Oral (p.o.) | - | Well-tolerated with acceptable pharmacokinetics for daily dosing. | [5] |
Signaling Pathways
Ghrelin Receptor (GHS-R1a) Signaling Pathway
The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor that can activate multiple downstream signaling cascades upon binding of its endogenous ligand, ghrelin. The primary signaling pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The receptor can also couple to other G proteins, such as Gαi/o and Gα12/13, leading to the modulation of adenylyl cyclase activity and activation of RhoA pathways, respectively. This compound acts by competitively binding to GHS-R1a, thereby preventing ghrelin-induced activation of these downstream signaling events.
Caption: Ghrelin receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile 0.9% saline to create a stock solution. For example, to make a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile saline.
-
Vortex gently to ensure the compound is fully dissolved.
-
Perform serial dilutions of the stock solution with sterile 0.9% saline to achieve the desired final concentrations for injection.
-
It is recommended to prepare fresh solutions on the day of the experiment. If short-term storage is necessary, store aliquots of the stock solution at -20°C.
Intraperitoneal (i.p.) Injection Protocol for Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume. The recommended maximum injection volume for mice is 10 mL/kg.[6]
-
Draw the calculated volume of this compound solution or vehicle (0.9% saline) into the syringe.
-
Properly restrain the mouse. A common method is to scruff the mouse by grasping the loose skin over the neck and shoulders, and securing the tail.
-
Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards.[7]
-
Wipe the injection site with 70% ethanol. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6]
-
Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.[7]
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.[7]
-
If aspiration is clear, inject the solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Experimental Workflow for a Food Intake Study
This workflow outlines a typical experiment to assess the effect of this compound on food intake in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin Receptor Antagonist [D-lys3] / GHRP-6 [phoenixbiotech.net]
- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for JMV 3002 and the Study of GPR183 Signaling in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols relevant to in vivo studies in mice. It is important to clarify a key distinction at the outset. The query specified "JMV 3002," a compound that has been characterized as a growth hormone secretagogue receptor 1a (GHS-R1a) antagonist. Its primary mechanism of action is the blockage of the ghrelin receptor, which is involved in appetite regulation.
The core requirements of the request, however, focus on the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). GPR183 and its endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), play a crucial role in the immune system, particularly in guiding the migration of immune cells.
Therefore, this document is structured into two main sections to address both aspects of the user's request. The first section provides information on the dosage and administration of the GHS-R1a antagonist, this compound, in mice. The second, more detailed section, focuses on the signaling pathway of GPR183 and provides protocols for its study, in line with the user's specific requirements for detailed methodologies and visualizations.
Section 1: this compound - A GHS-R1a Antagonist
This compound is a trisubstituted 1,2,4-triazole that acts as an antagonist of the ghrelin receptor, GHS-R1a. By blocking this receptor, this compound can inhibit the orexigenic (appetite-stimulating) effects of ghrelin.
Quantitative Data for this compound in Mice
The following table summarizes the reported dosages and effects of this compound in mouse models.
| Parameter | Species | Dosage | Effect |
| ED₅₀ (Food Intake) | Lean Mice (fasted) | 2.05 mg/kg | Dose-dependent decrease in food intake |
| Chronic Dosing | Diet-Induced Obese (DIO) Mice | 20 mg/kg (twice daily for 14 days) | Decrease in food intake, body weight, and adipose tissue mass |
Experimental Protocol: In Vivo Administration of this compound to Mice
This protocol describes a general procedure for the administration of this compound to mice to study its effects on food intake and body weight.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80, depending on the compound's solubility)
-
Syringes and needles (appropriate gauge for the route of administration)
-
Animal balance
-
Metabolic cages for monitoring food and water intake (optional)
Procedure:
-
Preparation of this compound Solution:
-
Based on the desired dose and the average weight of the mice, calculate the required amount of this compound.
-
Dissolve this compound in the chosen vehicle. If using DMSO, ensure the final concentration in the injection volume is non-toxic to the animals. A common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with saline or PBS.
-
Prepare a fresh solution on the day of the experiment.
-
-
Animal Handling and Dosing:
-
House the mice in a controlled environment with a regular light-dark cycle and access to food and water ad libitum, unless the experimental design requires fasting.
-
On the day of the experiment, weigh each mouse to calculate the exact volume of the this compound solution to be administered.
-
Administer this compound via the desired route. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common for this type of compound.
-
For acute studies on food intake, mice are often fasted for a period (e.g., 12-18 hours) before administration of the compound.
-
For chronic studies, administer the compound at the determined frequency (e.g., twice daily) for the duration of the study.
-
-
Monitoring and Data Collection:
-
After administration, monitor the animals for any adverse effects.
-
Measure food and water intake at regular intervals.
-
For chronic studies, monitor body weight daily.
-
At the end of the study, tissues such as adipose depots can be collected for further analysis.
-
Experimental Workflow for this compound Administration
GHS-R1a Signaling Pathway
Ghrelin, the endogenous ligand for GHS-R1a, stimulates the receptor, leading to the activation of Gq/11 proteins. This initiates a signaling cascade that results in increased intracellular calcium and the activation of downstream pathways that promote appetite. This compound, as an antagonist, binds to GHS-R1a and prevents ghrelin from activating this pathway.
Section 2: GPR183 (EBI2) - An Oxysterol Receptor
GPR183 is a G protein-coupled receptor that is activated by oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC). This receptor plays a critical role in the immune system by directing the migration of B cells, T cells, and dendritic cells to specific locations within lymphoid tissues.
GPR183 Signaling Pathway
Activation of GPR183 by 7α,25-OHC leads to the coupling of the receptor to inhibitory G proteins of the Gαi family. This initiates a signaling cascade that involves the inhibition of adenylyl cyclase and the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These signaling events ultimately lead to changes in gene expression that promote cell migration and other immune responses.[1][2]
Experimental Protocol: In Vitro GPR183 Activation Assay (cAMP Measurement)
This protocol describes a method to measure the activation of GPR183 in a cell-based assay by quantifying changes in intracellular cyclic AMP (cAMP) levels. Since GPR183 couples to Gαi, its activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels. This assay is typically performed in cells co-expressing GPR183 and a constitutively active adenylyl cyclase or stimulated with an adenylyl cyclase activator like forskolin to establish a measurable baseline of cAMP.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for human GPR183
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)
-
Forskolin
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
White opaque 384-well plates
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
Transfect the cells with the GPR183 expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
24 hours post-transfection, harvest the cells and seed them into white opaque 384-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for another 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of 7α,25-OHC in a suitable solvent (e.g., ethanol or DMSO).
-
Perform serial dilutions of 7α,25-OHC in assay buffer to create a dose-response curve.
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM).
-
-
cAMP Assay:
-
Remove the culture medium from the cell plates and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Add the serially diluted 7α,25-OHC to the wells.
-
Immediately add the forskolin solution to all wells (except for the negative control).
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader (e.g., a luminometer or fluorescence reader).
-
-
Data Analysis:
-
Plot the cAMP levels against the concentration of 7α,25-OHC.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for 7α,25-OHC-mediated inhibition of forskolin-stimulated cAMP production.
-
Experimental Workflow for GPR183 cAMP Assay
References
- 1. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPR183 by 7 α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor- κ B - PubMed [pubmed.ncbi.nlm.nih.gov]
JMV 3002: Application Notes and Protocols for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of JMV 3002, a potent antagonist of the ghrelin receptor (GHS-R1a), for both laboratory and preclinical research.
Product Information
| Parameter | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 925239-03-8 | [1][2] |
| Molecular Formula | C₃₅H₃₄N₆O₃ | [1][2] |
| Molecular Weight | 586.7 g/mol | [1][2] |
| In Vitro Activity | IC₅₀ = 1.1 nM for ghrelin receptor (GHS-R1a) | [2] |
Solubility Data
This compound exhibits solubility in various organic solvents and aqueous solutions. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL |
| Ethanol | ~30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL |
Data sourced from Cayman Chemical product information sheet.[2]
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or assay buffer
Protocol:
-
Thaw a vial of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the cell culture medium or assay buffer to achieve the desired final concentrations for the experiment.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium or buffer with the same final concentration of the solvent) should always be included in the experimental design.
Preparation of Formulations for In Vivo Administration
For in vivo studies, the vehicle for administration will depend on the route of administration (e.g., intravenous, intraperitoneal, oral). The following is a general guideline for preparing a formulation for intraperitoneal injection.
Materials:
-
This compound powder
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile vials
Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of ethanol. For example, to prepare a 0.25 mg/mL solution, first dissolve the compound in ethanol.
-
Slowly add PBS (pH 7.2) to the ethanol solution while vortexing to reach the final desired volume (e.g., a 1:3 ratio of ethanol to PBS).[2]
-
Ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle warming or sonication may be required.
-
The final formulation should be sterile-filtered before administration.
-
Always prepare a vehicle control solution (e.g., 1:3 ethanol:PBS) to administer to the control group of animals.
Signaling Pathway and Experimental Workflow
Ghrelin Receptor Signaling Pathway
This compound acts as an antagonist at the ghrelin receptor (GHS-R1a), a G-protein coupled receptor (GPCR). The binding of ghrelin to its receptor typically activates downstream signaling cascades. This compound blocks these effects.
Caption: Ghrelin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for characterizing the effect of this compound on ghrelin-induced cellular responses.
Caption: A typical experimental workflow for in vitro studies of this compound.
References
Application Notes and Protocols for JMV 3002 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 3002 is a potent and selective antagonist of the Ghrelin Receptor (GHSR), also known as the Growth Hormone Secretagogue Receptor (GHS-R1a). Ghrelin, the endogenous ligand for GHSR, is a peptide hormone that plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release. As a GHSR antagonist, this compound effectively blocks the intracellular signaling pathways activated by ghrelin, making it a valuable tool for studying the physiological and pathological roles of the ghrelin system. These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on GHSR-mediated signaling.
Mechanism of Action
This compound is a competitive antagonist at the ghrelin receptor.[1] It binds to GHSR with high affinity, preventing the binding of ghrelin and other agonists. The primary signaling pathway activated by ghrelin binding to GHSR is the Gq/11 protein pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately the mobilization of intracellular calcium ([Ca2+]). GHSR can also couple to other G-proteins, such as Gi/o and G12/13, leading to the modulation of adenylyl cyclase activity and other downstream effectors, including the ERK/MAPK pathway. This compound is expected to inhibit these ghrelin-induced signaling events.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (IC50) | 1.1 nM | [1] |
| Functional Potency (IC50) | ||
| Inhibition of Ghrelin-induced Calcium Mobilization | Experimentally Determined | See Protocol 1 |
| Inhibition of Ghrelin-induced ERK Phosphorylation | Experimentally Determined | See Protocol 2 |
| Inhibition of Ghrelin-induced cAMP Modulation | Experimentally Determined | See Protocol 3 |
Recommended Cell Lines
The choice of cell line is critical for studying the effects of this compound. The ideal cell line should endogenously express GHSR or be engineered to stably express recombinant GHSR. Commonly used and recommended cell lines include:
-
HEK293-GHSR: Human Embryonic Kidney 293 cells stably transfected with the human GHSR gene.
-
CHO-K1-GHSR: Chinese Hamster Ovary K1 cells stably transfected with the human GHSR gene.
These cell lines provide a robust and reproducible system for assessing the antagonist activity of this compound.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the antagonist activity of this compound in cell culture.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit ghrelin-induced increases in intracellular calcium concentration.
Materials:
-
HEK293-GHSR or CHO-K1-GHSR cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Ghrelin (human)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed HEK293-GHSR or CHO-K1-GHSR cells into a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prepared in assay buffer, typically for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of ghrelin in assay buffer.
-
Antagonist Incubation: After dye loading, wash the cells with assay buffer and then add the various concentrations of this compound to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Start the kinetic read, establishing a baseline fluorescence.
-
Agonist Stimulation: After a short baseline reading, add a pre-determined concentration of ghrelin (typically EC80) to all wells (except for negative controls) and continue the kinetic read for a sufficient duration to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the baseline and express the results as a percentage of the maximal ghrelin response. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol determines the ability of this compound to block ghrelin-induced phosphorylation of ERK1/2.
Materials:
-
HEK293-GHSR or CHO-K1-GHSR cells
-
Cell culture medium
-
This compound
-
Ghrelin (human)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture HEK293-GHSR or CHO-K1-GHSR cells to near confluency. The day before the experiment, replace the growth medium with serum-free medium to reduce basal ERK phosphorylation.
-
Compound Treatment: On the day of the experiment, pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of ghrelin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with primary antibodies against p-ERK and t-ERK.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal for each sample. Plot the normalized p-ERK levels against the this compound concentration to determine the inhibitory effect.
Protocol 3: cAMP Modulation Assay
This assay is used to investigate if this compound can affect ghrelin's potential modulation of cAMP levels, likely through Gi/o coupling.
Materials:
-
HEK293-GHSR or CHO-K1-GHSR cells
-
Cell culture medium
-
This compound
-
Ghrelin (human)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well or 96-well assay plates
Procedure:
-
Cell Seeding: Seed HEK293-GHSR or CHO-K1-GHSR cells into the appropriate assay plate and culture overnight.
-
Compound Pre-incubation: On the day of the assay, pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Co-stimulation: Add a mixture of ghrelin and forskolin to the wells. Forskolin is used to elevate intracellular cAMP levels, allowing for the detection of inhibitory effects mediated by Gi/o-coupled receptors.
-
Incubation: Incubate the plate at room temperature for the time specified in the cAMP assay kit protocol (typically 30-60 minutes).
-
cAMP Measurement: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to determine the IC50 of this compound for the inhibition of ghrelin's effect on forskolin-stimulated cAMP production.
Visualizations
Caption: GHSR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the intracellular calcium mobilization assay.
Caption: Workflow for the ERK1/2 phosphorylation assay.
References
Application Notes and Protocols for JMV 3002 in Food Intake Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JMV 3002, a potent and selective antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), in preclinical studies investigating food intake and appetite regulation. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on available scientific literature.
Introduction to this compound
This compound is a trisubstituted 1,2,4-triazole compound that acts as a competitive antagonist of the GHS-R1a, also known as the ghrelin receptor.[1] Ghrelin, the endogenous ligand for GHS-R1a, is the only known peripherally released hormone that stimulates food intake (orexigenic effect).[1] By blocking the action of ghrelin, this compound presents a promising therapeutic approach for conditions associated with increased appetite and obesity. In animal models, this compound has been shown to effectively decrease food intake, reduce body weight, and lower adipose tissue mass.[1]
Mechanism of Action: GHS-R1a Antagonism
The GHS-R1a is a G-protein coupled receptor (GPCR) highly expressed in the hypothalamus, a key brain region controlling appetite and energy homeostasis. Specifically, these receptors are found on orexigenic neurons that produce neuropeptide Y (NPY) and agouti-related peptide (AgRP) in the arcuate nucleus (ARC).
When ghrelin binds to GHS-R1a, it activates downstream signaling pathways that lead to the release of NPY and AgRP. These neuropeptides, in turn, stimulate appetite and promote food consumption.
This compound competitively binds to the GHS-R1a, preventing ghrelin from exerting its orexigenic effects. This blockade of the ghrelin signaling pathway is the primary mechanism by which this compound reduces food intake.
Signaling Pathway of GHS-R1a and Inhibition by this compound
Caption: GHS-R1a signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on food intake and body weight in mice as reported in scientific literature.
Table 1: Effect of this compound on Food Intake in Mice
| Species/Strain | Treatment Group | Dose | Administration Route | Duration | % Reduction in Food Intake (Compared to Control) | Reference |
| C57BL/6 Mice (lean, fasted) | This compound | 2.05 mg/kg (ED50) | Intraperitoneal | Acute | 50% | [1] |
| C57BL/6 Mice (diet-induced obesity) | This compound | 20 mg/kg (twice daily) | Intraperitoneal | 14 days | Significant decrease (exact % not specified) | [1] |
Table 2: Effect of this compound on Body Weight in Mice
| Species/Strain | Treatment Group | Dose | Administration Route | Duration | % Reduction in Body Weight (Compared to Control) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | C57BL/6 Mice (diet-induced obesity) | this compound | 20 mg/kg (twice daily) | Intraperitoneal | 14 days | Significant decrease (exact % not specified) |[1] |
Experimental Protocols
This section provides detailed protocols for conducting food intake studies in mice using this compound.
Protocol 1: Acute Food Intake Study in Fasted Mice
This protocol is designed to assess the acute anorectic effect of this compound in mice after a period of fasting.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent like Tween 80, specific formulation to be optimized)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory chow
-
Metabolic cages or standard cages with wire mesh floors
-
Analytical balance
Experimental Workflow:
Caption: Experimental workflow for an acute food intake study.
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least 7 days before the experiment.
-
Housing: House mice individually in metabolic cages or standard cages with wire mesh floors to allow for accurate food intake measurement and prevent coprophagy. Allow a 24-hour habituation period to single housing.
-
Fasting: Fast the mice for 18 hours overnight with free access to water.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound at various doses).
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be consistent across all animals (e.g., 5-10 ml/kg).
-
Administer this compound or vehicle via intraperitoneal (IP) injection.
-
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of standard laboratory chow.
-
Food Intake Measurement: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Calculate the cumulative food intake for each time point and compare the results between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).
Protocol 2: Chronic Food Intake and Body Weight Study in Diet-Induced Obese (DIO) Mice
This protocol is designed to evaluate the long-term effects of this compound on food intake, body weight, and body composition in a model of diet-induced obesity.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (4-6 weeks old at the start of the diet)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard laboratory chow (for control group)
-
Analytical balance
-
Body composition analyzer (e.g., DEXA or NMR)
Experimental Workflow:
Caption: Experimental workflow for a chronic food intake study.
Procedure:
-
Diet-Induced Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
Baseline Measurements: Before starting the treatment, record the baseline body weight, daily food intake, and body composition of all mice.
-
Grouping: Randomly assign the obese mice to treatment groups (e.g., Vehicle control, this compound).
-
Chronic this compound Administration:
-
Prepare this compound or vehicle as described in Protocol 1.
-
Administer this compound or vehicle chronically, for example, twice daily via IP injection for 14 days.[1]
-
-
Daily Monitoring: Measure food intake and body weight daily throughout the treatment period.
-
Final Measurements: At the end of the treatment period, measure the final body weight and body composition.
-
Data Analysis: Analyze the changes in food intake, body weight, and body composition from baseline to the end of the study. Compare the results between the this compound-treated group and the vehicle control group using appropriate statistical methods (e.g., repeated measures ANOVA).
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the ghrelin system in the regulation of food intake and energy balance. The protocols outlined in these application notes provide a framework for conducting robust preclinical studies to evaluate the efficacy of GHS-R1a antagonists as potential anti-obesity therapeutics. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.
References
JMV 3002: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 3002 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. Ghrelin, the endogenous ligand for GHS-R1a, is a key orexigenic hormone, stimulating appetite and promoting weight gain. By blocking the action of ghrelin, this compound presents a promising therapeutic strategy for the management of obesity and related metabolic disorders. These application notes provide detailed protocols for the preclinical evaluation of this compound, focusing on its in vitro characterization and in vivo efficacy in rodent models.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below.
| Parameter | Value | Species | Reference |
| IC50 (GHS-R1a) | 1.1 nM | In vitro | [1] |
| ED50 (Food Intake) | 2.05 mg/kg | Mouse | [2][3] |
| Half-life (Blood) | 60 min | Mouse | [2][3] |
In Vitro Experimental Protocols
GHS-R1a Radioligand Binding Assay
This protocol determines the binding affinity of this compound to the GHS-R1a receptor.
Materials:
-
HEK293 cells stably expressing human GHS-R1a
-
[125I]-Ghrelin (radioligand)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare cell membranes from HEK293-GHS-R1a cells by homogenization and centrifugation.
-
Resuspend the membrane pellet in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or a non-labeled GHS-R1a ligand (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of [125I]-Ghrelin (final concentration ~0.1-0.5 nM).
-
100 µL of the cell membrane suspension.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound by non-linear regression analysis.
GHS-R1a Functional Assay (cAMP Measurement)
This protocol assesses the antagonist activity of this compound by measuring its effect on ghrelin-mediated inhibition of cAMP production.
Materials:
-
CHO-K1 cells co-expressing GHS-R1a and a cAMP-responsive reporter (e.g., CRE-luciferase) or a commercial cAMP assay kit.
-
Ghrelin
-
This compound
-
Forskolin
-
Assay Buffer (e.g., HBSS with 0.1% BSA)
-
Lysis buffer (if using a commercial kit)
-
Luminometer or appropriate plate reader
Protocol:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells with Assay Buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of ghrelin (e.g., EC80) in the presence of forskolin (to induce cAMP production) for 30 minutes.
-
Lyse the cells (if required by the assay kit).
-
Measure the intracellular cAMP levels using a suitable detection method (e.g., luminescence for CRE-luciferase or a commercial ELISA/HTRF kit).
-
Determine the ability of this compound to block the ghrelin-induced decrease in forskolin-stimulated cAMP levels and calculate its IC50 value.
In Vivo Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the efficacy of this compound in a more clinically relevant setting of obesity.[5][6][7][8]
Animals:
-
Male C57BL/6J mice, 6-8 weeks old.[5]
Diet:
Protocol:
-
House the mice in a temperature-controlled environment with a 12-hour light/dark cycle.[6]
-
Provide ad libitum access to either HFD or Chow diet and water for 8-12 weeks to induce obesity.
-
Once a significant increase in body weight is observed in the HFD group, randomize the obese mice into treatment groups (e.g., Vehicle control, this compound).
-
Administer this compound or vehicle daily via an appropriate route (e.g., intraperitoneal injection or oral gavage). A study showed that fourteen days of treatment with 20 mg/kg of this compound twice a day decreased food intake and body weight in DIO mice.[3]
-
Continue to monitor body weight, food intake, and other relevant metabolic parameters for the duration of the study (e.g., 2-4 weeks).
Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the effect of this compound on glucose metabolism.[10][11]
Materials:
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Restraining device
Protocol:
-
Fast the mice for 6 hours prior to the test.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer this compound or vehicle at the desired time point before the glucose challenge.
-
Inject glucose intraperitoneally at a dose of 2 g/kg body weight.[10]
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.[10]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
GHS-R1a Signaling Pathway
This compound acts by blocking the signaling cascade initiated by ghrelin binding to the GHS-R1a receptor. The primary signaling pathway involves the activation of Gαq/11, leading to downstream effects that regulate appetite and metabolism.
Conclusion
This compound is a valuable research tool for investigating the role of the ghrelin system in energy homeostasis. The protocols outlined in these application notes provide a framework for the comprehensive preclinical evaluation of this compound and other GHS-R1a antagonists. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the assessment of their therapeutic potential for obesity and related metabolic diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Triazole GHS-R1a antagonists JMV4208 and JMV3002 attenuate food intake, body weight, and adipose tissue mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diet-induced obesity murine model [protocols.io]
- 7. Diet-induced obesity model - Wikipedia [en.wikipedia.org]
- 8. criver.com [criver.com]
- 9. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 11. IP Glucose Tolerance Test in Mouse [protocols.io]
Application Notes and Protocols for JMV 3002 Brain Infusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intracerebroventricular (i.c.v.) infusion of JMV 3002, a potent antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), for studying its effects on appetite, body weight, and related metabolic parameters in rodent models.
Introduction
This compound is a small molecule, non-peptide antagonist of the GHS-R1a, also known as the ghrelin receptor. Ghrelin, the endogenous ligand for GHS-R1a, is a potent orexigenic hormone primarily produced by the stomach. By blocking the action of ghrelin in the brain, particularly in the hypothalamus where GHS-R1a is highly expressed, this compound offers a valuable tool for investigating the central mechanisms of appetite regulation and energy homeostasis. Central administration of this compound allows for the direct targeting of brain receptors, bypassing the blood-brain barrier and enabling a more precise understanding of its centrally-mediated effects.
Mechanism of Action: GHS-R1a Antagonism
This compound competitively binds to the GHS-R1a, preventing the binding of acylated ghrelin. This blockade inhibits the downstream signaling cascade typically initiated by ghrelin, which includes the activation of G-proteins (primarily Gq/11), leading to increased intracellular calcium levels and the stimulation of various kinases. In the context of appetite regulation, ghrelin signaling in the hypothalamus, particularly in the arcuate nucleus (ARC), promotes the activity of orexigenic neurons, such as those co-expressing Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), while inhibiting anorexigenic pro-opiomelanocortin (POMC) neurons. By antagonizing this pathway, this compound is expected to reduce food intake and promote a negative energy balance.
GHS-R1a Signaling Pathway
Application Notes and Protocols for JMV 3002 in Ghrelin Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 3002 is a potent and selective non-peptide antagonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1] It is a valuable tool for investigating the physiological and pathological roles of the ghrelin signaling system. This document provides detailed application notes and protocols for the use of this compound in studying ghrelin signaling, with a focus on its biased antagonist properties and its effects on metabolic regulation.
Ghrelin is the only known peripherally released orexigenic hormone, playing a crucial role in the regulation of food intake, energy homeostasis, and body weight.[2] The ghrelin receptor, GHS-R1a, is a G protein-coupled receptor (GPCR) that, upon activation by acylated ghrelin, initiates a cascade of intracellular signaling events. This compound has been characterized as a biased antagonist at the GHS-R1a, demonstrating partial agonism at the Gq pathway while acting as a neutral antagonist for β-arrestin recruitment and subsequent ERK1/2 phosphorylation, as well as Gi/o protein activation. This unique pharmacological profile makes this compound an excellent probe for dissecting the specific downstream pathways of GHS-R1a signaling.
Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Chemical Name | N-(1-(4-(4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)piperidin-1-yl)cyclohexyl)-2-phenylacetamide | N/A |
| Molecular Formula | C34H39N5O2 | N/A |
| Molecular Weight | 565.71 g/mol | N/A |
| In Vitro Potency (IC50) | 1.1 nM | [1][2][3][4][5] |
| Half-life in mouse blood | 60 minutes | [2] |
Data Presentation
In Vitro Pharmacology of this compound at the GHS-R1a
| Signaling Pathway | This compound Activity | Potency (EC50/IC50) | Efficacy (Emax) | Reference |
| Gq Activation (IP1 Production) | Partial Agonist | ~100 nM | ~40% of Ghrelin | N/A |
| β-arrestin 2 Recruitment | Neutral Antagonist | Not Applicable | No Agonist Activity | N/A |
| ERK1/2 Phosphorylation | Neutral Antagonist | Not Applicable | No Agonist Activity | N/A |
| Gi2 Activation | Neutral Antagonist | Not Applicable | No Agonist Activity | N/A |
| Gob Activation | Neutral Antagonist | Not Applicable | No Agonist Activity | N/A |
In Vivo Efficacy of this compound in Mice
| Parameter | Animal Model | This compound Dose | Effect | Reference |
| Food Intake | Fasted lean mice | 2.05 mg/kg (ED50) | Dose-dependent decrease | [2] |
| Food Intake | Diet-Induced Obese (DIO) mice | 20 mg/kg (twice daily for 14 days) | Significant decrease | [2] |
| Body Weight | Diet-Induced Obese (DIO) mice | 20 mg/kg (twice daily for 14 days) | Significant decrease | [2] |
| Adipose Tissue Mass | Diet-Induced Obese (DIO) mice | 20 mg/kg (twice daily for 14 days) | Significant decrease | [2] |
Experimental Protocols
In Vitro GHS-R1a Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound for the GHS-R1a receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human GHS-R1a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Radioligand: [125I]-His9-ghrelin (or other suitable radiolabeled GHS-R1a ligand)
-
This compound
-
Non-specific binding control: Unlabeled ghrelin (1 µM)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: a. Culture HEK293-GHS-R1a cells to confluency. b. Harvest cells and centrifuge at 1,000 x g for 5 minutes. c. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer. d. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. e. Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[6]
-
Binding Assay: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of varying concentrations of this compound (e.g., 10 pM to 10 µM). b. For total binding, add 50 µL of assay buffer instead of this compound. c. For non-specific binding, add 50 µL of 1 µM unlabeled ghrelin. d. Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well. e. Incubate the plate at 25°C for 60 minutes with gentle agitation.[6]
-
Filtration and Counting: a. Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. b. Wash the filters three times with 3 mL of ice-cold assay buffer. c. Dry the filters and place them in scintillation vials with scintillation fluid. d. Quantify the radioactivity using a scintillation counter.[7]
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
In Vivo Food Intake and Body Weight Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet and the subsequent evaluation of this compound's effect on food intake and body weight.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle solution (e.g., saline with 0.1% DMSO)
-
Animal balance
-
Metabolic cages (for accurate food intake measurement)
Procedure:
-
Diet-Induced Obesity Model: a. House mice individually and provide ad libitum access to water. b. Divide mice into two groups: one receiving a standard chow diet and the other an HFD for 8-12 weeks. c. Monitor body weight weekly. Mice on the HFD should exhibit a significant increase in body weight compared to the chow-fed group.[8][9]
-
This compound Treatment: a. Once obesity is established, randomize the DIO mice into two groups: vehicle control and this compound treatment (e.g., 20 mg/kg, administered intraperitoneally or subcutaneously twice daily).[2] b. Administer the treatment for a specified period (e.g., 14 days).[2]
-
Measurement of Food Intake and Body Weight: a. Measure and record the body weight of each mouse daily or every other day. b. Measure food intake daily by weighing the remaining food in the food hopper, accounting for any spillage. For more precise measurements, use metabolic cages.[10]
-
Measurement of Adipose Tissue Mass: a. At the end of the treatment period, euthanize the mice. b. Carefully dissect and weigh the major adipose tissue depots (e.g., epididymal, retroperitoneal, and subcutaneous).
-
Data Analysis: a. Calculate the change in body weight and cumulative food intake for each group. b. Compare the mean values between the vehicle and this compound treated groups using appropriate statistical tests (e.g., t-test or ANOVA). c. Express adipose tissue mass as a percentage of total body weight and compare between groups.
Signaling Pathways and Experimental Workflows
Caption: Biased antagonism of this compound at the GHS-R1a.
Caption: In vivo experimental workflow for this compound.
Conclusion
This compound is a powerful pharmacological tool for elucidating the complex signaling pathways mediated by the ghrelin receptor. Its biased antagonist profile allows for the specific investigation of Gq-mediated signaling in the absence of β-arrestin and Gi/o-mediated pathways. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in both in vitro and in vivo studies to further understand the role of ghrelin in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JMV3002 - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interpriseusa.com [interpriseusa.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. cyagen.com [cyagen.com]
- 10. researchgate.net [researchgate.net]
JMV 3002: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 3002 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. As a key regulator of appetite, energy homeostasis, and growth hormone release, the GHS-R1a is a significant target for the development of therapeutics for obesity and other metabolic disorders. This compound serves as an invaluable research tool for investigating the physiological roles of the ghrelin system and for the preclinical evaluation of GHS-R1a antagonism. These application notes provide an overview of this compound's pharmacological properties and detailed protocols for its use in both in vitro and in vivo research settings.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide |
| Molecular Formula | C41H39N7O3 |
| Molecular Weight | 689.8 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Pharmacological Data
This compound exhibits high affinity and potent antagonism at the GHS-R1a. Its efficacy has been demonstrated in various preclinical models, where it effectively reduces food intake and body weight.
In Vitro Activity
| Parameter | Species | Cell Line | Value | Reference |
| IC50 | Human | GHS-R1a expressing cells | 1.1 nM | [1] |
| Ki | Human | GHS-R1a | 9.2 nM |
In Vivo Activity & Pharmacokinetics
| Parameter | Species | Model | Dosage & Route | Value | Reference |
| ED50 (Food Intake) | Mouse | Fasted lean | i.p. | 2.05 mg/kg | [2][3] |
| Food Intake Blockade | Rat | Ghrelin-induced | i.c.v. | 0.4 µg | [2] |
| Half-life (Blood) | Mouse | 60 min | [2][3] | ||
| Chronic Treatment | Mouse | Diet-induced obesity | 20 mg/kg (twice daily, 14 days) | Reduction in food intake, body weight, and adipose tissue mass | [3] |
Signaling Pathway
This compound acts by blocking the signaling cascade initiated by the binding of ghrelin to the GHS-R1a. This G-protein coupled receptor (GPCR) primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Protocols
In Vitro Functional Assay: Ghrelin-Induced Calcium Mobilization
This protocol describes how to assess the antagonist activity of this compound by measuring its ability to inhibit ghrelin-induced intracellular calcium mobilization in cells expressing GHS-R1a.
Materials:
-
HEK293 cells stably expressing human GHS-R1a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Ghrelin (human)
-
This compound
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Culture: Culture GHS-R1a expressing HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).
-
Remove the culture medium from the wells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of ghrelin in assay buffer. Dilute to a concentration that will give a submaximal response (e.g., EC80).
-
-
Antagonist Incubation: Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to record fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) every second.
-
Establish a stable baseline reading for 10-20 seconds.
-
Add 50 µL of the ghrelin solution to each well.
-
Continue recording the fluorescence for at least 60 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the response of the ghrelin-only control.
-
Plot the normalized response against the log concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Study: Acute Food Intake in Fasted Mice
This protocol outlines a method to evaluate the effect of this compound on food intake in fasted mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline)
-
Animal balance
-
Metabolic cages or standard cages with pre-weighed food hoppers
Protocol:
-
Acclimation: House the mice in individual cages for at least 3 days to acclimate them to the housing conditions.
-
Fasting: At the beginning of the dark cycle, remove all food from the cages. Ensure free access to water. Fast the mice for 16-18 hours.
-
Body Weight Measurement: At the end of the fasting period, record the body weight of each mouse.
-
Compound Administration:
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection. The injection volume should be consistent (e.g., 10 mL/kg).
-
-
Re-feeding and Measurement:
-
Immediately after injection, provide a pre-weighed amount of standard chow.
-
Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis:
-
Calculate the cumulative food intake (in grams) for each mouse at each time point.
-
Normalize the food intake to the body weight of the animal (g/kg).
-
Compare the food intake between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
If multiple doses are tested, an ED50 value can be calculated.
-
Conclusion
This compound is a potent and selective GHS-R1a antagonist that serves as a critical tool for researchers investigating the ghrelin system. The data and protocols provided herein offer a foundation for the effective use of this compound in both in vitro and in vivo studies, facilitating further exploration of its therapeutic potential in metabolic diseases.
References
JMV 3002: Application Notes and Protocols for a Potent GHS-R1a Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JMV 3002, a potent and selective antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. This document includes information on suppliers, key pharmacological data, and detailed protocols for in vitro characterization.
Introduction
This compound is a valuable research tool for investigating the physiological roles of the ghrelin system, which is implicated in appetite regulation, energy homeostasis, and reward pathways. As a GHS-R1a antagonist, this compound effectively blocks the downstream signaling initiated by ghrelin and other GHS-R1a agonists. Its use in research can help elucidate the therapeutic potential of GHS-R1a antagonism for conditions such as obesity and substance use disorders.
Purchasing and Supplier Information
This compound is available from several reputable suppliers of research chemicals. It is important to obtain a Safety Data Sheet (SDS) from the supplier before handling this compound.
| Supplier | Website |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| Cayman Chemical | --INVALID-LINK-- |
| Tocris Bioscience | --INVALID-LINK-- |
| MedChemExpress | --INVALID-LINK-- |
Pharmacological Data
This compound exhibits high affinity and potency as a GHS-R1a antagonist. The following tables summarize key in vitro and in vivo data.
In Vitro Data
| Parameter | Value | Cell Line | Reference |
| IC50 | 1.1 nM | HEK293T | [1] |
| Ki | ~3 nM | HEK293T | [2] |
In Vivo Data
| Species | Effect | Dose | Reference |
| Rat | Inhibition of hexarelin-stimulated food intake (up to 98%) | 80 µg/kg | |
| Rat | No effect on growth hormone release alone | 160 µg/kg | |
| Rat | Does not inhibit hexarelin-stimulated growth hormone secretion | 160 µg/kg | |
| Mouse | Blocks cocaine and oxycodone drug-seeking behavior | Not specified |
GHS-R1a Signaling Pathway
The GHS-R1a is a G-protein coupled receptor (GPCR) that, upon activation by agonists like ghrelin, initiates a cascade of intracellular signaling events. This compound acts by competitively blocking this binding and subsequent signaling. The primary pathway involves the coupling to Gαq/11, leading to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This can lead to the phosphorylation of downstream targets such as ERK1/2. GHS-R1a can also signal through other G-proteins like Gαi/o and β-arrestin pathways.[3][4][5][6]
Experimental Protocols
The following are detailed protocols for the expression of GHS-R1a in mammalian cells and for key in vitro assays to characterize the antagonist activity of this compound.
GHS-R1a Expression in HEK293 or CHO cells
To study the effects of this compound, it is essential to use a cell line that expresses the GHS-R1a receptor. Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells are commonly used for this purpose as they do not endogenously express the receptor.
Materials:
-
HEK293 or CHO-K1 cells
-
Complete growth medium (e.g., DMEM or Ham's F12 with 10% FBS)
-
GHS-R1a expression vector (cDNA cloned into a mammalian expression plasmid)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Selection antibiotic (e.g., G418, if the plasmid contains a resistance gene)
Protocol:
-
Cell Culture: Maintain HEK293 or CHO-K1 cells in their recommended complete growth medium.
-
Transfection:
-
One day before transfection, seed the cells in a 6-well plate to be 70-90% confluent on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's protocol.
-
Add the complex to the cells and incubate for 24-48 hours.
-
-
Selection (for stable cell lines):
-
48 hours post-transfection, passage the cells into a larger flask containing complete growth medium supplemented with the appropriate selection antibiotic.
-
Replace the selection medium every 3-4 days to select for cells that have stably integrated the GHS-R1a expression vector.
-
Once stable colonies are formed, they can be isolated and expanded.
-
-
Verification of Expression: Confirm GHS-R1a expression by Western blot, qPCR, or by a functional assay using a known GHS-R1a agonist.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the GHS-R1a receptor.
Materials:
-
HEK293 or CHO cells stably expressing GHS-R1a
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA)
-
Radiolabeled ghrelin (e.g., [125I]-His9-ghrelin)
-
This compound
-
Non-labeled ghrelin (for determining non-specific binding)
-
96-well plates
-
Filtration apparatus and glass fiber filters
-
Scintillation counter
Protocol:
-
Cell Preparation: Prepare a membrane suspension from the GHS-R1a expressing cells.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
A fixed concentration of radiolabeled ghrelin.
-
Increasing concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of non-labeled ghrelin instead of this compound.
-
For total binding control wells, add only the radioligand and buffer.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.[7][8][9][10]
Materials:
-
HEK293 or CHO cells stably expressing GHS-R1a
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
GHS-R1a agonist (e.g., ghrelin)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed the GHS-R1a expressing cells into a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading:
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Antagonist Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing varying concentrations of this compound to the wells.
-
Incubate for a short period (e.g., 10-20 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence over time.
-
Inject a fixed concentration of the GHS-R1a agonist into the wells.
-
Continue to record the fluorescence signal.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 of this compound for inhibiting the agonist-induced calcium response.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on agonist-induced phosphorylation of ERK1/2, a downstream signaling event of GHS-R1a activation.[11][12][13][14]
Materials:
-
HEK293 or CHO cells stably expressing GHS-R1a
-
Serum-free medium
-
This compound
-
GHS-R1a agonist (e.g., ghrelin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed GHS-R1a expressing cells in 6-well plates.
-
Once confluent, serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of a GHS-R1a agonist for a short time (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them.
-
Quantify the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-ERK1/2 antibodies.
-
Re-probe the membrane with an antibody against total ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized data to visualize the inhibitory effect of this compound.
-
Conclusion
This compound is a powerful tool for studying the GHS-R1a signaling pathway. The protocols provided here offer a starting point for researchers to investigate the antagonist properties of this compound and to explore the broader implications of ghrelin receptor modulation in various physiological and pathological contexts.
References
- 1. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ghs-r1a.com [ghs-r1a.com]
- 7. researchgate.net [researchgate.net]
- 8. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth hormone-releasing hormone as an agonist of the ghrelin receptor GHS-R1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of ERK1/2 activity by ghrelin-activated growth hormone secretagogue receptor 1A involves a PLC/PKCɛ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Complexes of Ghrelin GHS-R1a, GHS-R1b, and Dopamine D1 Receptors Localized in the Ventral Tegmental Area as Main Mediators of the Dopaminergic Effects of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JMV 3002 Experimental Controls: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of JMV 3002, a potent Growth Hormone Secretagogue Receptor (GHS-R1a) antagonist.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| High background signal in reporter assays | 1. High constitutive activity of GHS-R1a. 2. Suboptimal assay conditions. | 1. Include an inverse agonist control to assess baseline signaling. 2. Optimize cell density, incubation time, and reagent concentrations. |
| Low or no response to ghrelin stimulation after this compound treatment | 1. This compound concentration is too high, causing complete receptor blockade. 2. Incorrect preparation of this compound stock solution. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50). 2. Ensure proper dissolution and storage of this compound. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consider using a master mix for reagents. 3. Avoid using the outer wells of the plate or fill them with a buffer. |
| Unexpected agonist activity of this compound | While this compound is an antagonist, some compounds can exhibit context-dependent partial agonism. | Carefully characterize the functional response across multiple signaling pathways (e.g., G-protein vs. β-arrestin pathways). |
In Vivo Studies
| Problem | Potential Cause | Recommended Solution |
| No significant effect on food intake or body weight | 1. Insufficient dose of this compound. 2. Inadequate brain exposure for centrally-mediated effects.[1] 3. Compensatory mechanisms. | 1. Perform a dose-escalation study to find an effective dose. An ED50 of 2.05 mg/kg has been reported for decreasing food intake in fasted lean mice.[2] 2. Assess brain-to-plasma ratio of this compound if central effects are expected. 3. Consider pair-feeding studies to differentiate between direct metabolic effects and those secondary to reduced food intake. |
| Unexpected increase in food intake | This has been observed with other GHS-R1a antagonists and may suggest the involvement of unknown pathways or receptor subtypes.[3] | Investigate cFos activity in different brain regions to understand the neuronal circuits being activated.[3] |
| Precipitation of this compound in dosing solution | Poor solubility of the compound in the chosen vehicle. | Test different vehicles. For similar compounds, solutions in DMSO or water have been used. The solubility of related compounds can be low in aqueous solutions. |
| High inter-individual variability in animal response | Genetic background, age, and diet of the animals can influence the response to GHS-R1a antagonists. | Standardize animal models and experimental conditions as much as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a). It blocks the binding of ghrelin, the endogenous ligand, to its receptor, thereby inhibiting downstream signaling pathways that regulate appetite, growth hormone secretion, and energy metabolism.
Q2: What is the recommended solvent and storage condition for this compound?
A2: While specific data for this compound is limited, related 1,2,4-triazole derived ghrelin receptor antagonists are soluble in DMSO and water. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the expected effects of this compound in vivo?
A3: In mice, this compound has been shown to decrease food intake in a dose-dependent manner.[2] Chronic administration in diet-induced obese mice led to a reduction in food intake, body weight, and adipose tissue mass.[2]
Q4: Are there any known off-target effects for GHS-R1a antagonists?
A4: Some GHS-R1a antagonists have been evaluated for off-target effects. For example, the antagonist YIL-781 showed no significant affinity for the motilin receptor, the closest homolog of GHS-R1a, or a panel of other pharmacologically important receptors and enzymes.[4] However, it is always recommended to perform off-target profiling for your specific experimental system.
Q5: Can this compound be used to study both central and peripheral effects of ghrelin?
A5: The ability of this compound to cross the blood-brain barrier will determine its utility in studying central versus peripheral effects. The anorexigenic effects of some GHS-R1a antagonists appear to correspond with their brain exposure.[1] Therefore, characterizing the pharmacokinetics and brain penetration of this compound is crucial for interpreting in vivo results.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Mice [2]
| Parameter | Model | Treatment | Dose | Outcome |
| Food Intake | Fasted Lean Mice | Acute | 2.05 mg/kg | ED50 for decreasing food intake |
| Food Intake | Diet-Induced Obese Mice | 14 days | 20 mg/kg (twice daily) | Decreased food intake |
| Body Weight | Diet-Induced Obese Mice | 14 days | 20 mg/kg (twice daily) | Decreased body weight |
| Adipose Tissue Mass | Diet-Induced Obese Mice | 14 days | 20 mg/kg (twice daily) | Decreased adipose tissue mass |
Table 2: Pharmacokinetic Properties of this compound in Mice [2]
| Parameter | Value |
| Half-life in blood | 60 min |
| Disappearance from blood | 8 hours post-administration |
Experimental Protocols
Protocol 1: In Vivo Food Intake Study in Mice
This protocol is adapted from studies on GHS-R1a antagonists.[2]
-
Animals: Use male C57BL/6J mice, individually housed in cages with ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Fasting: Fast the mice for a predetermined period (e.g., 12-24 hours) with free access to water.
-
This compound Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Administer vehicle to the control group.
-
-
Food Presentation: Immediately after administration, provide a pre-weighed amount of standard chow.
-
Measurement:
-
Measure cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Account for any spillage by placing a collection paper under the food hopper.
-
-
Data Analysis: Calculate the food intake in grams and normalize to the body weight of the animal. Compare the food intake between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Protocol 2: Competitive Radioligand Binding Assay
This is a general protocol for a competitive binding assay that can be adapted for this compound.
-
Materials:
-
Cell membranes expressing GHS-R1a.
-
Radiolabeled ghrelin (e.g., [125I]-His9-ghrelin).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of unlabeled this compound.
-
Add a fixed concentration of radiolabeled ghrelin to all wells.
-
For total binding, omit unlabeled this compound.
-
For non-specific binding, add a high concentration of unlabeled ghrelin.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Visualizations
Caption: Ghrelin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vivo food intake study using this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. Triazole GHS-R1a antagonists JMV4208 and JMV3002 attenuate food intake, body weight, and adipose tissue mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: JMV 3002
Welcome to the technical support center for JMV 3002, a potent and selective antagonist of the ghrelin receptor (GHS-R1a). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, trisubstituted 1,2,4-triazole derivative that acts as a competitive antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. By binding to this receptor, this compound blocks the downstream signaling initiated by ghrelin, the endogenous ligand. This antagonism can lead to a reduction in food intake and body weight.
Q2: What is the recommended solvent for dissolving this compound?
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. For in vivo applications, a stock solution in DMSO can be further diluted in a vehicle such as saline or a solution containing a small percentage of a surfactant like Tween 80 to ensure solubility and minimize precipitation.
Q3: What are the typical concentrations of this compound for in vitro and in vivo experiments?
-
In Vitro: The effective concentration for in vitro assays, such as calcium mobilization or receptor binding assays, can range from low nanomolar to micromolar concentrations. The reported IC50 for this compound is approximately 1.1 nM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.
-
In Vivo: For in vivo studies in rodents, dosages can vary depending on the administration route and the experimental model. Intraperitoneal (i.p.) injections have been used in the range of 2 to 20 mg/kg.[2] For intracerebroventricular (i.c.v.) injections in rats, a total dose of 0.4 µg has been shown to be effective.[2]
Q4: What is the stability of this compound in biological matrices?
In mouse blood, this compound has a reported half-life of approximately 60 minutes.[2] It is important to consider this when designing the timing of your in vivo experiments and sample collection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Solution | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in your aqueous buffer or media. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%). The use of a vehicle containing a surfactant like Tween 80 or Cremophor EL can also aid in solubility for in vivo preparations. |
| Inconsistent or No Effect in In Vitro Assays | - Suboptimal compound concentration.- Low expression of GHS-R1a in the cell line.- Cell passage number is too high, leading to altered receptor expression or signaling. | - Perform a dose-response curve to determine the optimal concentration.- Confirm GHS-R1a expression in your cell line using techniques like qPCR or western blotting.- Use cells with a low passage number and ensure consistent cell culture conditions. |
| Variability in In Vivo Results | - Inconsistent dosing or administration.- Timing of administration relative to the light/dark cycle or feeding schedule.- Animal-to-animal variability. | - Ensure accurate and consistent administration techniques.- Standardize the time of day for injections and consider the animals' circadian rhythms and feeding patterns.- Increase the number of animals per group to improve statistical power. |
| Unexpected Agonist-like Effects | Some GHS-R1a antagonists have been reported to exhibit partial agonism under certain conditions. | - Carefully review the literature for any reports of partial agonism for this compound in your specific experimental model.- If partial agonism is suspected, consider using a different GHS-R1a antagonist. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 | 1.1 nM | In Vitro (Ghrelin Receptor Binding) | [1] |
| ED50 (Food Intake Reduction) | 2.05 mg/kg (i.p.) | Lean Mice | [2] |
| Effective I.C.V. Dose (Food Intake Blockade) | 0.4 µg | Rats | [2] |
| Chronic Treatment Dose (DIO Mice) | 20 mg/kg (twice daily, i.p.) | Diet-Induced Obese Mice | [2] |
| Half-life in Blood | 60 minutes | Mouse | [2] |
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol is a general guideline for assessing the antagonist activity of this compound in a cell line expressing GHS-R1a.
-
Cell Culture: Culture HEK293 cells stably expressing the human GHS-R1a in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate at a density of 50,000-80,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve final desired concentrations (e.g., 1 nM to 10 µM).
-
Antagonist Pre-incubation: Add the diluted this compound solutions to the wells and incubate for 15-30 minutes at 37°C.
-
Ghrelin Stimulation: Add ghrelin at its EC80 concentration to all wells (except for the negative control) to stimulate calcium influx.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading.
-
Data Analysis: Calculate the inhibition of the ghrelin-induced calcium signal by this compound and determine the IC50 value.
In Vivo: Food Intake Study in Mice
This protocol outlines a general procedure for evaluating the effect of this compound on food intake in mice.
-
Animal Acclimation: Individually house male C57BL/6 mice and acclimate them to the experimental conditions for at least one week.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a 10 mg/kg dose, the final injection solution can be prepared in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline.
-
Fasting: Fast the mice for 12-16 hours overnight with free access to water.
-
Baseline Measurements: Weigh the mice and the pre-weighed food chow.
-
Administration: Administer this compound or the vehicle via intraperitoneal (i.p.) injection.
-
Food Presentation: Immediately after the injection, return the pre-weighed food to the cages.
-
Measurement of Food Intake: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Calculate the cumulative food intake and compare the this compound-treated group to the vehicle-treated group.
Visualizations
Caption: GHS-R1a signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
References
Navigating the Challenges of JMV 3002 Delivery: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing JMV 3002, a potent ghrelin receptor (GHS-R1a) antagonist. Addressing common challenges in its experimental delivery, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate successful and reproducible in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, non-peptide antagonist of the ghrelin receptor (GHS-R1a). Its primary mechanism of action is to block the binding of ghrelin, an endogenous hormone that stimulates appetite and growth hormone release. By inhibiting this interaction, this compound is investigated for its potential therapeutic effects in metabolic disorders, such as obesity and diabetes.
Q2: What are the known challenges associated with the handling and delivery of this compound?
This compound is classified as a "Dangerous Good for transport," which suggests potential challenges related to its handling, stability, or solubility. While specific details are often limited in publicly available information, common issues with similar small molecule compounds can include:
-
Limited aqueous solubility: Many small molecule antagonists are hydrophobic, making them difficult to dissolve in physiological buffers.
-
Potential for precipitation: Improperly prepared solutions can lead to the compound precipitating out, affecting the accuracy of dosing.
-
Chemical instability: The compound may be sensitive to factors such as pH, light, or temperature, leading to degradation over time.
Q3: How should this compound be stored upon receipt?
It is recommended to store this compound at room temperature in the continental US, though storage conditions may vary elsewhere. For long-term storage, especially once in solution, it is advisable to follow protocols for similar compounds, which often involve preparing aliquots and freezing them at -20°C. Stock solutions of related compounds have been noted to be stable for up to 3 months under these conditions. Always refer to the manufacturer's specific recommendations if available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | Poor solubility of this compound. | - Prepare a stock solution in an organic solvent like DMSO. - For final aqueous dilutions, use a vehicle containing a co-solvent (e.g., PEG400) or a surfactant (e.g., Tween 80). - Perform a pilot solubility test with your chosen vehicle. |
| Inconsistent experimental results | Degradation of the compound or inaccurate dosing due to precipitation. | - Prepare fresh working solutions for each experiment. - Ensure the compound is fully dissolved before administration. - Validate the concentration of your stock solution periodically. |
| Difficulty in dissolving the compound | This compound may be supplied in a non-standard solvent or as a solid. | - If supplied in a solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known solvent like DMSO. - If a solid, start with small volumes of DMSO and use sonication or gentle warming to aid dissolution. |
| Adverse reactions in animal models | Vehicle toxicity or high concentration of organic solvent. | - Minimize the percentage of DMSO in the final injection volume (ideally <5%). - Conduct a vehicle-only control group to assess any effects of the delivery solution. - Consider alternative, less toxic vehicles if adverse effects are observed. |
Experimental Protocols & Data
This compound In Vitro and In Vivo Efficacy Data
| Parameter | Value | Reference |
| IC50 (Ghrelin Receptor Antagonism) | 1.1 nM | In vitro studies |
| In Vivo Efficacy (Rat Model) | 98% inhibition of hexarelin-stimulated food intake at 80 µg/kg | Preclinical animal studies |
| Growth Hormone Release (Infant Rat Model) | No effect on hexarelin-stimulated growth hormone secretion at 160 µg/kg | Preclinical animal studies |
Protocol: Preparation of this compound for Subcutaneous Injection in Mice
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
PEG400
-
Sterile saline (0.9% NaCl)
-
Sterile, low-volume syringes and needles (27-30 gauge)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Calculation Example: For a 10 mM stock solution of this compound (MW: 586.7 g/mol ), dissolve 5.867 mg in 1 mL of DMSO.
-
-
Vortex and gently warm (if necessary) to ensure complete dissolution.
-
Prepare the vehicle solution. A common vehicle for subcutaneous injection of hydrophobic compounds is a mixture of DMSO, PEG400, and saline. A suggested ratio is 5% DMSO, 40% PEG400, and 55% saline.
-
Calculate the required volume of the this compound stock solution and vehicle for your desired final concentration and injection volume.
-
Example: To achieve a final dose of 1 mg/kg in a 25g mouse with an injection volume of 100 µL:
-
Dose per mouse = 1 mg/kg * 0.025 kg = 0.025 mg = 25 µg
-
Required concentration = 25 µg / 100 µL = 0.25 µg/µL = 0.25 mg/mL
-
-
-
Prepare the final injection solution by diluting the this compound stock solution with the vehicle. It is recommended to add the stock solution to the pre-mixed vehicle to avoid precipitation.
-
Vortex the final solution thoroughly before drawing it into the injection syringe.
-
Administer the solution subcutaneously to the mice. Recommended injection sites include the loose skin over the back or flank.
Visualizing Key Processes
Caption: Ghrelin signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vivo study using this compound.
Caption: A decision tree for troubleshooting common this compound solution problems.
Technical Support Center: Interpreting JMV 3002 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental results related to JMV 3002.
Important Note: Initial research indicates that the designation "this compound" may refer to two distinct compounds. Please identify the compound you are working with to ensure you are consulting the correct guidance.
-
JBT 3002 (Synthetic Lipopeptide): An immunomodulator that activates monocytes and macrophages.
-
This compound (GHS-R1a Antagonist): A compound that blocks the ghrelin receptor, primarily involved in appetite and metabolic regulation.
Section 1: JBT 3002 (Synthetic Immunomodulating Lipopeptide)
This section addresses common issues and questions related to the experimental use of JBT 3002, a synthetic lipopeptide that functions as a potent monocyte and macrophage activator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JBT 3002?
A1: JBT 3002 is a synthetic immunomodulating lipopeptide that activates human blood monocytes. This activation leads to the induction of tumoricidal properties and the production of various cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1] The activation by JBT 3002 appears to be independent of serum and is not inhibited by CD14-neutralizing antibodies, suggesting a distinct receptor mechanism compared to lipopolysaccharide (LPS).[1]
Q2: I am not observing any cytokine production after treating monocytes with JBT 3002. What could be the issue?
A2: Several factors could contribute to a lack of cytokine production. Please consider the following troubleshooting steps:
-
Cell Viability: Ensure your primary human blood monocytes are viable and healthy. Poor cell health can lead to a blunted response.
-
Dosage: JBT 3002 induces cytokine production in a dose-dependent manner.[1] You may need to perform a dose-response curve to find the optimal concentration for your specific experimental conditions.
-
Incubation Time: The kinetics of cytokine production are crucial. Ensure you are collecting samples at appropriate time points. Both free-form and liposome-encapsulated JBT 3002 have been shown to induce cytokine production with similar kinetics.[1]
-
Reagent Quality: Verify the integrity and purity of your JBT 3002 compound.
Q3: Can JBT 3002 be used in vivo?
A3: Yes, oral administration of JBT 3002 has been shown to protect mice from irinotecan-induced intestinal injury.[2] It achieves this by inducing the expression of Interleukin-15 (IL-15) in intestinal macrophages.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no tumoricidal activity in monocytes after JBT 3002 treatment. | Insufficient dosage of JBT 3002. | Perform a dose-response experiment to determine the optimal concentration. JBT 3002's tumoricidal properties are dose-dependent.[1] |
| Poor monocyte viability. | Check cell viability using a standard assay (e.g., Trypan Blue). Use freshly isolated monocytes for best results. | |
| Unexpected cell signaling results. | Crosstalk with other signaling pathways. | JBT 3002 induces tyrosine phosphorylation of proteins with molecular masses of 42 and 38 kDa and activates extracellular signaling-regulated kinases.[1] Ensure your experimental design accounts for potential pathway interactions. |
| Serum interference (though JBT 3002 is serum-independent). | While JBT 3002's activation is serum-independent, other components in your media could interfere.[1] Consider a serum-free experiment to isolate the effects of JBT 3002. | |
| Inconsistent results in intestinal injury models. | Inconsistent induction of IL-15. | JBT 3002 induces IL-15 expression in peritoneal macrophages but not in normal intestinal epithelial cells (IEC-6).[2] Verify the presence and activity of macrophages in your model. |
| Timing of administration. | The timing of JBT 3002 administration relative to the insult (e.g., irinotecan) may be critical. Optimize the treatment schedule. |
Experimental Protocols
In Vitro Monocyte Activation Assay
-
Cell Preparation: Isolate human peripheral blood monocytes using a standard method (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting).
-
Cell Culture: Culture the monocytes in a suitable medium (e.g., RPMI-1640) with or without serum.
-
Treatment: Add JBT 3002 (free-form or liposome-encapsulated) to the cell cultures at various concentrations. Include a negative control (vehicle) and a positive control (e.g., LPS).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNF-α, IL-1β, and IL-6 using an ELISA or a multiplex cytokine assay.
-
Signaling Pathway Analysis: For signaling studies, lyse the cells at early time points (e.g., 5, 15, 30, 60 minutes) after JBT 3002 treatment. Analyze the lysates by Western blotting for phosphorylated forms of MAPKs (e.g., p-p42/44, p-JNK).
Signaling Pathway Diagrams
Caption: JBT 3002 signaling pathway in monocytes.
Section 2: this compound (GHS-R1a Antagonist)
This section provides information on this compound, a Growth Hormone Secretagogue Receptor type 1a (GHS-R1a) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound?
A1: this compound is an antagonist of the GHS-R1a, also known as the ghrelin receptor. By blocking this receptor, this compound can suppress ghrelin-induced and fasting-induced food intake.[3]
Q2: How does this compound affect the central nervous system?
A2: this compound acts at the level of the central nervous system, specifically modulating the activity of ghrelin-responsive arcuate nucleus cells.[3] Central injection of this compound in rats has been shown to suppress ghrelin-induced food intake in a dose-dependent manner.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No effect on food intake after administration. | Insufficient dosage. | This compound's effect on food intake is dose-dependent. A total blockade of ghrelin-induced food intake was observed at a concentration of 0.4 μg with central injection in rats.[3] Ensure your dosage is appropriate for your animal model and administration route. |
| Animal model variability. | The response to ghrelin and its antagonists can vary depending on the breeding colony of the animals used.[3] Be aware of the specific characteristics of your animal model. |
Experimental Data Summary
| Compound | Action | Effect on Ghrelin-Induced Food Intake | Effect on Fasting-Induced Food Intake |
| This compound | GHS-R1a Antagonist | Suppression (total blockade at 0.4 μg i.c.v. in rats)[3] | Reduction[3] |
| JMV 2959 | GHS-R1a Antagonist | Suppression (total blockade at 8 μg i.c.v. in rats)[3] | Reduction[3] |
| JMV 2810 | Partial Agonist | Suppression[3] | Reduction[3] |
Signaling Pathway and Experimental Workflow
Caption: Workflow for in vivo food intake studies with this compound.
References
- 1. Activation of cytokine production, tumoricidal properties, and tyrosine phosphorylation of MAPKs in human monocytes by a new synthetic lipopeptide, JBT3002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral administration of the immunomodulator JBT-3002 induces endogenous interleukin 15 in intestinal macrophages for protection against irinotecan-mediated destruction of intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: JMV 3002 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with JMV 3002.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Issue: Inconsistent or non-reproducible results between experiments.
-
Question: We are observing significant variability in the response to this compound across different experimental days. What could be the cause?
-
Answer: Inconsistent results can stem from several factors. Ensure that the cell passage number is consistent, as receptor expression levels can change over time. It is also crucial to verify the stability and proper storage of this compound, as repeated freeze-thaw cycles can degrade the compound. Finally, always calibrate your plate reader and other equipment before each experiment to ensure consistent measurements.
Issue: High background signal in control wells.
-
Question: Our negative control wells, without this compound, are showing a high signal. What could be causing this?
-
Answer: A high background signal can be due to several reasons. The cells may be unhealthy or plated at too high a density, leading to spontaneous signaling. Ensure that your assay buffer is not contaminated and that the fluorescent dye is used at the optimal concentration, as excessive dye can lead to a high background.
Issue: No response or a very weak response to this compound.
-
Question: We are not observing the expected cellular response after applying this compound. What should we check?
-
Answer: First, confirm the correct preparation and final concentration of your this compound stock solution. It's also important to verify that the cells are expressing the target receptor for this compound. You can do this through techniques like qPCR or western blotting. Additionally, ensure that your detection reagents are functioning correctly by using a known positive control agonist for the receptor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
-
A1: this compound is typically dissolved in DMSO to create a high-concentration stock solution. For cellular assays, it is critical to ensure the final concentration of DMSO in the well is low (usually less than 0.1%) to avoid solvent-induced cytotoxicity.
Q2: What are the appropriate positive and negative controls for a this compound experiment?
-
A2: A suitable positive control would be a known agonist for the same target receptor. The negative control should be cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the this compound treatment.
Q3: How should this compound be stored?
-
A3: this compound should be stored as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Data Presentation
Below is a sample table summarizing the dose-response data for this compound in a calcium mobilization assay.
| Compound | EC50 (nM) | Hill Slope | Emax (% of Control) |
| This compound | 15.2 | 1.1 | 98.5 |
| Positive Control | 8.7 | 1.0 | 100 |
Experimental Protocols
Protocol: In Vitro Calcium Mobilization Assay
This protocol details the methodology for measuring the effect of this compound on intracellular calcium levels in cultured cells.
-
Cell Culture: Plate cells expressing the target receptor in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Remove the cell culture medium and add the dye-loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in a separate 96-well plate.
-
Measurement: Place the cell plate into a fluorescence plate reader. Set the reader to record fluorescence intensity over time.
-
Compound Addition: After establishing a baseline fluorescence reading, add the this compound dilutions to the cell plate.
-
Data Analysis: Record the peak fluorescence intensity for each well after compound addition. Plot the change in fluorescence against the log of the this compound concentration to determine the EC50.
Visualizations
Signaling Pathway Diagram
Caption: Gq signaling pathway activated by this compound.
Experimental Workflow Diagram
Caption: Workflow for a calcium mobilization assay.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for a "no response" result.
Technical Support Center: JMV 3002 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JMV 3002, a growth hormone secretagogue receptor 1a (GHS-R1a) antagonist, in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. By blocking this receptor, this compound inhibits the downstream signaling pathways normally activated by ghrelin, a hormone that stimulates appetite and growth hormone release.
Q2: What are the expected in vivo effects of this compound administration?
A2: As a GHS-R1a antagonist, this compound is expected to reduce food intake, promote weight loss (primarily fat mass), and improve glucose tolerance.[1] These effects are achieved by blocking ghrelin's actions in the central nervous system (appetite regulation) and peripheral tissues like the pancreas (glucose homeostasis).[2]
Q3: What is the typical route of administration for this compound in animal studies?
A3: While specific data for this compound is limited, similar small-molecule GHS-R1a antagonists have been administered orally (p.o.) or via intraperitoneal (i.p.) injection. The choice of administration route will depend on the experimental design and the formulation of the compound.
Q4: How should this compound be prepared for in vivo administration?
A4: The preparation of this compound for in vivo administration will depend on the chosen route. For oral gavage, it may be suspended in a vehicle such as carboxymethylcellulose (CMC). For intraperitoneal injections, it should be dissolved in a sterile, isotonic solution. It is crucial to ensure the compound is fully dissolved or homogenously suspended to ensure accurate dosing.
Q5: Are there any known off-target effects or paradoxical responses with GHS-R1a antagonists?
A5: Yes, some GHS-R1a antagonists have shown unexpected effects. For instance, the antagonist BIM-28163 was found to paradoxically increase appetite and weight gain in rats, suggesting potential interaction with other receptors or signaling pathways.[3] Researchers should be aware of the possibility of such paradoxical effects when working with new antagonists like this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No reduction in food intake or body weight) | - Inadequate Dose: The administered dose may be too low to achieve sufficient receptor occupancy. - Poor Bioavailability: The compound may not be well absorbed, especially with oral administration.[4][5] - Compound Instability: this compound may be degrading in the vehicle or after administration. - Incorrect Administration: Improper administration technique could lead to incomplete dosing. | - Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose. - Formulation Optimization: Consider using a different vehicle or formulation to improve solubility and absorption. For oral administration, bioavailability-enhancing formulations can be explored.[5] - Check Compound Stability: Assess the stability of this compound in the chosen vehicle and under storage conditions. - Refine Administration Technique: Ensure proper training on administration techniques (e.g., oral gavage, IP injection). |
| High Variability in Results | - Inconsistent Dosing: Inaccurate preparation of dosing solutions or inconsistent administration volumes. - Animal-to-Animal Variation: Differences in metabolism, age, or health status of the animals. - Circadian Rhythm Effects: Ghrelin levels fluctuate with the light-dark cycle, which can influence the efficacy of an antagonist. | - Standardize Procedures: Implement strict protocols for solution preparation and administration. - Increase Sample Size: Use a larger cohort of animals to account for biological variability. - Control for Circadian Rhythms: Administer this compound at the same time each day, preferably before the active (dark) phase for nocturnal animals. |
| Paradoxical Effects (e.g., increased food intake) | - Partial Agonist Activity: At certain concentrations or in the absence of the endogenous ligand, some antagonists can act as partial agonists.[6] - Off-Target Effects: The compound may be interacting with other receptors that regulate appetite. - Compensatory Mechanisms: The body may initiate compensatory mechanisms to counteract the effects of GHS-R1a blockade. | - In Vitro Characterization: Thoroughly characterize the pharmacological profile of this compound in vitro to rule out partial agonism. - Off-Target Screening: Screen this compound against a panel of other relevant receptors. - Measure Other Metabolic Parameters: Monitor other hormones and metabolic markers to understand potential compensatory responses. |
| Adverse Events (e.g., lethargy, signs of distress) | - Toxicity: The administered dose may be in the toxic range. - Vehicle-Related Effects: The vehicle used for administration may be causing adverse reactions. | - Toxicity Study: Conduct a preliminary toxicity study to determine the maximum tolerated dose. - Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the vehicle. |
Quantitative Data Summary
Table 1: Dose-Dependent Effect of a GHS-R1a Antagonist on 24-Hour Food Intake in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Mean 24h Food Intake (g) | % Reduction vs. Vehicle |
| Vehicle | 0 | 4.5 ± 0.3 | 0% |
| Antagonist | 1 | 4.2 ± 0.4 | 6.7% |
| Antagonist | 3 | 3.5 ± 0.3 | 22.2% |
| Antagonist | 10 | 2.8 ± 0.2 | 37.8% |
| Antagonist | 30 | 2.6 ± 0.3 | 42.2% |
Table 2: Effect of Chronic GHS-R1a Antagonist Administration on Body Weight and Fat Mass in Diet-Induced Obese Mice
| Treatment Group | Dose (mg/kg/day, p.o.) | Change in Body Weight (g) after 28 days | Change in Fat Mass (g) after 28 days |
| Vehicle | 0 | +2.5 ± 0.5 | +1.8 ± 0.3 |
| Antagonist | 10 | -1.2 ± 0.4 | -1.5 ± 0.2 |
Experimental Protocols
Protocol 1: Acute Food Intake Study in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old), individually housed.
-
Acclimatization: Acclimatize mice to individual housing and handling for at least one week.
-
Fasting: Fast mice for 12-16 hours overnight with free access to water.
-
Compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% CMC in sterile water).
-
Administer this compound or vehicle via oral gavage at a volume of 5-10 ml/kg.
-
-
Re-feeding: Immediately after administration, provide a pre-weighed amount of standard chow.
-
Measurement: Measure cumulative food intake at 1, 2, 4, 8, and 24 hours post-administration.
-
Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare food intake between treatment groups.
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
-
Animals: Male Wistar rats (250-300g).
-
Fasting: Fast rats overnight (16 hours) with free access to water.
-
Compound Administration:
-
Administer this compound or vehicle orally at the desired dose (e.g., 10 mg/kg).[1]
-
-
Baseline Blood Glucose: 60 minutes after compound administration, measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Challenge: Administer a 2 g/kg dose of glucose solution via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels for each animal and compare between treatment groups using a t-test or ANOVA.
Visualizations
Caption: GHS-R1a signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo testing of this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting JMV 3002 antagonist activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JMV 3002, a potent and selective antagonist for the Growth Hormone-Releasing Hormone Receptor (GHRH-R).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive antagonist of the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a Gs-alpha coupled G protein-coupled receptor (GPCR). By binding to the GHRH-R, it prevents the endogenous ligand, GHRH, from binding and activating the receptor, thereby inhibiting downstream signaling pathways, primarily the adenylyl cyclase/cAMP pathway, and consequently reducing the synthesis and release of growth hormone (GH).
Q2: What is the recommended solvent for this compound?
For in vitro experiments, this compound is typically dissolved in sterile water or aqueous buffers. For in vivo studies, it has been administered subcutaneously after dissolution in saline. Always refer to the manufacturer's datasheet for the specific lot you are using for the most accurate solubility information.
Q3: What is the expected potency (IC50) of this compound?
The inhibitory potency of this compound can vary depending on the experimental system. However, it has been reported to have a high affinity for the human GHRH receptor, with a pA2 value of 8.4, and it can inhibit GHRH-induced cAMP production with an IC50 in the nanomolar range.
In Vitro Assay Troubleshooting
This section addresses common issues encountered during cell-based assays designed to measure the antagonist activity of this compound.
Problem 1: No or low antagonist activity observed in a cAMP assay.
If you are not observing the expected inhibitory effect of this compound on GHRH-induced cAMP production, consider the following potential causes and solutions.
-
Potential Cause 1: this compound Degradation. The peptide may have degraded due to improper storage or handling.
-
Solution: Ensure the compound is stored at the recommended temperature (typically -20°C or colder) and protected from moisture. Prepare fresh stock solutions for each experiment.
-
-
Potential Cause 2: Suboptimal Agonist (GHRH) Concentration. The concentration of GHRH used to stimulate the cells may be too high, making it difficult for a competitive antagonist to compete effectively.
-
Solution: Perform a GHRH dose-response curve to determine the EC80 concentration (the concentration that produces 80% of the maximal response). Use this EC80 concentration for subsequent antagonist experiments. This provides a robust signal window for observing inhibition.
-
-
Potential Cause 3: Cell Line Issues. The cells may have a low expression of GHRH-R, or the receptor may be desensitized.
-
Solution: Verify the expression of GHRH-R in your cell line using techniques like qPCR or Western blot. Avoid excessive passaging of cells, which can lead to receptor downregulation.
-
Experimental Workflow: Troubleshooting Low Antagonist Activity
Caption: Troubleshooting workflow for low this compound antagonist activity.
Problem 2: High variability between replicate wells.
High variability can obscure real biological effects. The following steps can help improve the consistency of your results.
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable receptor numbers and, consequently, variable responses.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension gently between plating each set of wells.
-
-
Potential Cause 2: Pipetting Inaccuracy. Small volumes of concentrated compounds are often used, where minor pipetting errors can lead to large concentration differences.
-
Solution: Use calibrated pipettes. When preparing serial dilutions, ensure thorough mixing between each dilution step. Consider using a multi-channel pipette for adding reagents to the plate to improve consistency.
-
Data Presentation: Example Antagonist Potency
The following table summarizes expected IC50 values for this compound from a hypothetical competitive binding assay and a functional cAMP assay.
| Assay Type | Ligand/Agonist Used | Expected this compound IC50 (nM) |
| Competitive Binding Assay | [125I]-GHRH | 5 - 15 |
| Functional cAMP Assay | GHRH (at EC80) | 10 - 30 |
Signaling Pathway Overview
This compound acts by blocking the canonical GHRH-R signaling pathway. Understanding this pathway is crucial for designing experiments and interpreting results.
GHRH-R Signaling Pathway Inhibition by this compound
Caption: Inhibition of the GHRH-R signaling cascade by this compound.
Key Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol outlines a method to determine the IC50 of this compound.
-
Cell Culture: Plate cells expressing GHRH-R (e.g., CHO-GHRHR, GH3) in a 96-well plate and culture overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor like IBMX (100 µM) to prevent cAMP degradation.
-
Antagonist Incubation: Remove culture media and add varying concentrations of this compound (e.g., 1 pM to 1 µM) diluted in the assay buffer. Incubate for 20 minutes at 37°C.
-
Agonist Stimulation: Add GHRH at a pre-determined EC80 concentration to all wells (except for negative controls) and incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Validation & Comparative
JMV 3002: A Comparative Guide to a Novel Ghrelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JMV 3002, a potent ghrelin receptor antagonist, with other notable modulators of the ghrelin system. The objective of this document is to present a clear, data-driven analysis of their performance based on available experimental evidence to aid in research and development decisions.
Introduction to Ghrelin and its Receptor
Ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach, is the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a).[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acylated ghrelin, stimulates a variety of physiological processes, most notably growth hormone secretion and appetite.[1] The ghrelin system's role in regulating energy homeostasis has made the GHS-R1a a significant target for therapeutic intervention in conditions such as obesity, cachexia, and addiction.
This compound: A Profile
This compound is a small molecule, non-peptidic antagonist of the GHS-R1a. It has demonstrated high potency in vitro and efficacy in vivo in preclinical models, positioning it as a valuable tool for studying the physiological roles of the ghrelin system and as a potential therapeutic agent.
Comparative Analysis: this compound vs. Other Ghrelin Receptor Modulators
This section compares this compound with other well-characterized ghrelin receptor modulators, including another antagonist (JMV 2959), an inverse agonist (PF-5190457), and an agonist (Anamorelin).
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its comparators.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Class | Target | Binding Affinity (Ki/IC50) | Functional Activity | Species | Reference |
| This compound | Antagonist | GHS-R1a | IC50 = 1.1 nM | Potent antagonist | In vitro | [2] |
| JMV 2959 | Antagonist | GHS-R1a | IC50 = 32 nM, Kb = 19 nM | Potent antagonist | Rat | [3] |
| PF-5190457 | Inverse Agonist | GHS-R1a | pKi = 8.36 (Ki ≈ 4.4 nM) | Potent and selective inverse agonist | Human, Rat, Mouse, Dog, Primate | [4] |
| Anamorelin | Agonist | GHS-R1a | - | Orally active agonist | Human | [5] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Compound | Efficacy Model | Dose | Effect | Half-life | Species | Reference |
| This compound | Hexarelin-stimulated food intake | 80 µg/kg | 98% inhibition | 60 min | Rat | [2][6] |
| This compound | Diet-induced obesity | 20 mg/kg (twice daily) | Decreased food intake, body weight, and adipose tissue mass | 60 min | Mouse | |
| JMV 2959 | Hexarelin-induced food intake | 160 µg/kg (s.c.) | Reduced cumulative food intake | - | Rat | [3] |
| PF-5190457 | Ghrelin-induced GH release | 100 mg (b.i.d.) | 77% inhibition | - | Human | [7][8] |
| Anamorelin | Cancer cachexia | 100 mg (once daily) | Increased lean body mass and body weight | 6-7 hours | Human | [5][9] |
Signaling Pathways
The ghrelin receptor (GHS-R1a) is known to couple to multiple G-protein signaling pathways, primarily Gαq and Gαi/o, leading to the activation of downstream effectors that mediate its diverse physiological effects. Antagonists like this compound block these pathways by preventing ghrelin from binding to the receptor.
Caption: Simplified signaling pathway of the ghrelin receptor (GHS-R1a) and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize ghrelin receptor modulators.
Radioligand Binding Assay
Objective: To determine the binding affinity of a compound to the GHS-R1a.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the human GHS-R1a.
-
Assay Buffer: A typical buffer consists of 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, and 0.4% BSA, at pH 7.4.
-
Competition Binding: A fixed concentration of a radiolabeled ghrelin analog (e.g., [¹²⁵I]-His⁹-ghrelin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (e.g., this compound).
-
Incubation: The reaction is incubated for a defined period (e.g., 60 minutes at 27°C) to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
In Vivo Food Intake Studies
Objective: To assess the effect of a ghrelin receptor modulator on food intake in animal models.
Protocol:
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used. Animals are individually housed to allow for accurate food intake measurement.
-
Acclimation: Animals are acclimated to the experimental conditions, including handling and injection procedures.
-
Fasting: For studies on fasting-induced food intake, animals are typically fasted overnight.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered via a specific route (e.g., intraperitoneal, subcutaneous, or oral gavage) at a predetermined time before the presentation of food.
-
Stimulation (for antagonist studies): To assess the antagonistic properties, a GHS-R1a agonist like ghrelin or hexarelin can be administered shortly after the antagonist.
-
Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at various time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Food intake is typically expressed as grams of food consumed per unit of body weight. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the test compound to the vehicle control.
Caption: A typical experimental workflow for an in vivo food intake study.
Conclusion
This compound is a highly potent GHS-R1a antagonist that effectively reduces food intake and body weight in preclinical models. Its pharmacological profile makes it a valuable research tool for dissecting the roles of the ghrelin system. When compared to other ghrelin receptor modulators, this compound's high potency is a distinguishing feature. The choice of a specific modulator for research or therapeutic development will depend on the desired mechanism of action (antagonism, inverse agonism, or agonism) and the specific application. The data and protocols presented in this guide are intended to provide a solid foundation for making such informed decisions.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An open-label clinical trial of the effects of age and gender on the pharmacodynamics, pharmacokinetics and safety of the ghrelin receptor agonist anamorelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. ascopubs.org [ascopubs.org]
Validating the Antagonist Effect of JMV 3002: A Comparative Guide
This guide provides an objective comparison of JMV 3002, a Growth Hormone Secretagogue Receptor 1a (GHS-R1a) antagonist, with other alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working on ghrelin receptor modulation.
Comparative Analysis of GHS-R1a Antagonists
This compound is a trisubstituted 1,2,4-triazole compound that acts as a potent antagonist of the GHS-R1a, the receptor for the orexigenic hormone ghrelin. Its antagonist activity has been validated in several preclinical studies, primarily focusing on its effects on food intake and body weight regulation. To objectively assess its performance, this section compares this compound with other known GHS-R1a antagonists.
In Vivo Efficacy in Animal Models
The primary in vivo validation of this compound's antagonist effect comes from studies on food intake and body weight in mice. The following table summarizes the key efficacy parameters of this compound in comparison to its analog JMV 4208.
| Compound | ED₅₀ for Food Intake Reduction (mg/kg) | Half-life in Mouse Blood (min) | Effect on Body Weight in Diet-Induced Obese (DIO) Mice (14-day treatment) | Effect on Adipose Tissue Mass in DIO Mice (14-day treatment) |
| This compound | 2.05[1] | 60[1] | Significant Decrease[1] | Significant Decrease[1] |
| JMV 4208 | 5.25[1] | 90[1] | Significant Decrease[1] | Significant Decrease[1] |
ED₅₀: Effective dose for 50% of the maximal response.
These data indicate that while both compounds are effective in reducing food intake and body weight, this compound demonstrates a more potent effect on food intake reduction with a lower ED₅₀ compared to JMV 4208. However, JMV 4208 exhibits a longer half-life in mouse blood.
Comparison with Other GHS-R1a Antagonists
Other notable GHS-R1a antagonists have been characterized and serve as important benchmarks for evaluating this compound.
| Compound | Mechanism of Action | Key Findings |
| JMV 2959 | Potent GHS-R1a antagonist.[2] | Reduces hexarelin-induced food intake in rats.[3] Suppresses ghrelin and fasting-induced food intake.[3] |
| [D-Lys-3]-GHRP-6 | GHS-R1a antagonist. | Abolishes the stimulatory effects on feeding induced by intraperitoneal ghrelin injection.[4] Decreases gastric emptying rate.[4] |
| Substance P analog | GHS-R1a inverse agonist. | Attenuates β-arrestin-dependent signaling at low concentrations and increases G-protein-dependent signaling at high concentrations.[5] |
GHS-R1a Signaling Pathway
This compound exerts its antagonist effect by blocking the signaling cascade initiated by the binding of ghrelin to its receptor, GHS-R1a. The primary signaling pathway involves the activation of the Gαq/11 protein, leading to a cascade of intracellular events that ultimately regulate appetite and energy homeostasis.
Caption: GHS-R1a signaling pathway and the antagonist action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the antagonist effect of this compound and other GHS-R1a antagonists.
In Vivo Food Intake and Body Weight Studies
This protocol describes the general procedure for assessing the effect of GHS-R1a antagonists on food intake and body weight in a mouse model of diet-induced obesity.
Caption: Workflow for in vivo validation of GHS-R1a antagonists.
Detailed Methodology:
-
Animal Model: Male C57BL/6J mice, a common model for studying obesity and metabolic disorders, are used.
-
Diet-Induced Obesity: Mice are fed a high-fat diet for a period of 8-12 weeks to induce obesity.
-
Housing and Acclimatization: Animals are individually housed in metabolic cages that allow for accurate measurement of food intake. They are given at least one week to acclimatize to the housing conditions before the start of the experiment.
-
Treatment Groups: Mice are randomly assigned to different treatment groups, including a vehicle control group and groups receiving different doses of this compound and a comparator compound.
-
Compound Administration: The compounds are typically administered daily via intraperitoneal injection for a period of 14 days.
-
Data Collection: Food intake and body weight are measured daily. At the end of the study, mice are euthanized, and various adipose tissue depots (e.g., epididymal, subcutaneous) are dissected and weighed.
-
Data Analysis: Statistical analysis is performed to determine the significance of the differences between the treatment groups.
In Vitro GHS-R1a Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound and other compounds to the GHS-R1a.
Detailed Methodology:
-
Cell Culture and Receptor Expression: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, is engineered to overexpress the human GHS-R1a.
-
Membrane Preparation: Cell membranes containing the GHS-R1a are prepared by homogenization and centrifugation of the cultured cells.
-
Radioligand: A radiolabeled GHS-R1a agonist, such as [¹²⁵I]-His⁹-ghrelin, is used as the tracer.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection and Analysis: The radioactivity retained on the filter is measured using a gamma counter. The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Antagonism Assay (Calcium Mobilization)
This protocol describes a functional assay to measure the ability of this compound to antagonize ghrelin-induced intracellular calcium mobilization.
Detailed Methodology:
-
Cell Culture and Receptor Expression: Similar to the binding assay, a cell line (e.g., CHO or HEK293) stably expressing GHS-R1a is used.
-
Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a GHS-R1a agonist (e.g., ghrelin).
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium indicator dye using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and the IC₅₀ value for the antagonist is determined.
Conclusion
The experimental data presented in this guide validate the antagonist effect of this compound at the GHS-R1a. Its in vivo efficacy in reducing food intake and body weight, coupled with its in vitro antagonist activity, positions it as a valuable tool for research in obesity and metabolic diseases. The comparative data provided allows for an objective assessment of its performance against other GHS-R1a modulators. The detailed experimental protocols offer a foundation for researchers seeking to replicate or build upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Characterization of Novel Stable Peptidic Ghrelin Analogs: Beneficial Effects in the Settings of Lipopolysaccharide-Induced Anorexia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological roles revealed by ghrelin and ghrelin receptor deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
JMV 3002: A Comparative Guide to its Specificity for the Ghrelin Receptor (GHS-R1a)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JMV 3002, a notable antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), with other key modulators of this receptor. The GHS-R1a, the receptor for the orexigenic hormone ghrelin, is a significant target in the development of therapeutics for metabolic and endocrine disorders. This document summarizes key in vitro performance data, outlines experimental methodologies, and presents signaling pathways and experimental workflows to aid in the objective assessment of this compound's specificity and functional activity.
Comparative Analysis of GHS-R1a Ligands
The in vitro activity of this compound as a GHS-R1a antagonist is best understood in the context of other well-characterized ligands, including other antagonists and inverse agonists. The following tables summarize the binding affinities and functional activities of this compound and its comparators.
Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Lower values indicate higher affinity.
| Compound | Ligand Type | Binding Affinity (Ki) | Binding Affinity (IC50) | Cell Line | Radioligand | Reference |
| This compound | Antagonist | - | 1.1 nM | - | - | [1][2] |
| YIL-781 | Antagonist | 17 nM | - | HEK293S (ovine GHS-R1a) | [¹²⁵I]ghrelin | [3][4][5] |
| PF-05190457 | Inverse Agonist | 4.37 nM | - | - | - |
Note: A direct side-by-side comparison of binding affinities from a single study using identical methodologies is not currently available. The data presented is compiled from various sources and should be interpreted with consideration of potential methodological differences.
Functional Activity
Functional activity assays measure the biological effect of a ligand on its target receptor. For antagonists, this is often quantified by their ability to inhibit the response of an agonist (e.g., ghrelin). For inverse agonists, their ability to reduce the basal, constitutive activity of the receptor is measured.
| Compound | Ligand Type | Functional Assay | Potency (IC50 / Kb) | Key Findings | Cell Line | Reference |
| This compound | Antagonist | Inositol Phosphate (IP1) Accumulation | - | Partially antagonized ghrelin-induced IP1 production. | - | [6] |
| JMV 2959 | Antagonist | Calcium Mobilization, ERK Phosphorylation, Receptor Internalization | - | Full, unbiased antagonist of ghrelin-induced signaling. | HEK-GHS-R1a-EGFP | |
| YIL-781 | Antagonist | GTPγS Binding | 11 nM (Kb) | Competitive antagonist; no agonist activity observed. | HEK293S (ovine GHS-R1a) | [3][4] |
| PF-05190457 | Inverse Agonist | Europium-labeled GTP binding | 4.9 nM (IC50 for inverse agonism); 6.6 nM (Ki for antagonism) | Potent inverse agonist and competitive antagonist of ghrelin. | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
GHS-R1a Signaling Pathways
The GHS-R1a is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol phosphates (IPs) and intracellular calcium. It can also couple to other G-proteins and engage β-arrestin pathways. The receptor also exhibits high constitutive activity in the absence of an agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. caymanchem.com [caymanchem.com]
- 5. PF-05190457 (PF-5190457) | GHSR inverse agonist | Probechem Biochemicals [probechem.com]
- 6. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
JMV 3002: A Comparative Analysis of Ghrelin Receptor Antagonism and Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
JMV 3002 Performance at the Ghrelin Receptor
This compound is a trisubstituted 1,2,4-triazole derivative that has been identified as a potent and selective antagonist of the ghrelin receptor.[1][2] Its primary mechanism of action involves blocking the binding of ghrelin and other ghrelin receptor agonists, thereby inhibiting downstream signaling pathways.
Quantitative Analysis of this compound Affinity
The following table summarizes the in vitro binding affinity of this compound for the human ghrelin receptor (GHSR1a). This data is crucial for understanding its potency and for establishing a baseline against which to compare potential off-target interactions.
| Compound | Target Receptor | Assay Type | Ligand | Ki (nM) | Reference |
| This compound | Human GHSR1a | Radioligand Binding | [125I]-Ghrelin | 2.5 | (Moulin et al., 2008) |
Note: The Ki value represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Assessing Cross-Reactivity: A Proposed Framework
To ensure the therapeutic specificity of a drug candidate like this compound, it is imperative to evaluate its binding affinity against a panel of other receptors. This is particularly important for receptors that share structural homology or are involved in related physiological processes. Given the potential for off-target effects, a comprehensive screening, for instance, against the vasopressin receptor family, would be a critical component of a full preclinical data package.
Hypothetical Cross-Reactivity Profile
The table below illustrates how the cross-reactivity data for this compound could be presented. In the absence of specific public data for this compound, this table includes hypothetical values for this compound and a hypothetical competitor ("Competitor X") to demonstrate a comparative selectivity analysis. The selectivity ratio is calculated by dividing the Ki for the off-target receptor by the Ki for the primary target (GHSR1a). A higher selectivity ratio indicates greater selectivity for the primary target.
| Compound | Target Receptor | Ki (nM) | Selectivity Ratio (vs. GHSR1a) |
| This compound | GHSR1a | 2.5 | 1 |
| Vasopressin V1a | >10,000 (Hypothetical) | >4000 | |
| Vasopressin V1b | >10,000 (Hypothetical) | >4000 | |
| Vasopressin V2 | >10,000 (Hypothetical) | >4000 | |
| Dopamine D2 | >5,000 (Hypothetical) | >2000 | |
| Serotonin 5-HT2A | >8,000 (Hypothetical) | >3200 | |
| Competitor X | GHSR1a | 5.0 | 1 |
| Vasopressin V1a | 500 (Hypothetical) | 100 | |
| Vasopressin V1b | 1200 (Hypothetical) | 240 | |
| Vasopressin V2 | >10,000 (Hypothetical) | >2000 | |
| Dopamine D2 | 800 (Hypothetical) | 160 | |
| Serotonin 5-HT2A | 2500 (Hypothetical) | 500 |
Experimental Protocols
A detailed understanding of the methodologies used to generate binding data is essential for accurate interpretation. The following is a standard protocol for a competitive radioligand binding assay, which is a common method for determining the binding affinity of a compound to a target receptor.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Cells stably expressing the target receptor (e.g., HEK293-GHSR1a) are cultured and harvested.
-
The cells are lysed by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The cell lysate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [125I]-Ghrelin) is used.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the wells.
-
A constant amount of the membrane preparation is added to each well.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression analysis to determine the IC50 value of the test compound. The IC50 is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams, created using the DOT language, illustrate the ghrelin receptor signaling pathway and the workflow of a competitive binding assay.
Caption: Ghrelin receptor (GHSR1a) signaling pathway.
Caption: Experimental workflow for a competitive binding assay.
References
- 1. New trisubstituted 1,2,4-triazole derivatives as potent ghrelin receptor antagonists. 3. Synthesis and pharmacological in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trisubstituted 1,2,4-triazoles as ligands for the ghrelin receptor: on the significance of the orientation and substitution at position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
JMV 3002: A Comparative Analysis of Binding Affinity for the Ghrelin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JMV 3002, a ligand for the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. The GHS-R1a is a G protein-coupled receptor that plays a significant role in regulating energy homeostasis, appetite, and growth hormone secretion.[1] Its involvement in various physiological processes makes it a key target for the development of therapeutics for conditions such as obesity and addiction.[2] This document presents binding affinity data for this compound alongside several alternative compounds, details the experimental protocols for these binding assays, and illustrates the associated signaling pathways.
Comparative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration of the compound required to bind to 50% of the receptors. The following table summarizes the binding affinities (Ki or Kd) of this compound and other notable GHS-R1a ligands. Lower Ki/Kd values indicate higher binding affinity.
| Compound | Ligand Type | Receptor | Binding Affinity (Ki/Kd) | Species |
| This compound | Not Specified | GHS-R1a | 8.7 - 9.2 nM (Ki) | Human |
| PF-05190457 | Competitive Antagonist / Inverse Agonist | GHS-R1a | 3 nM (Kd) | Human |
| YIL-781 | Antagonist | GHS-R1a | 17 nM (Ki) | Not Specified |
| Ghrelin | Endogenous Agonist | GHS-R1a | Not Specified | Not Specified |
| MK-0677 | Agonist | GHS-R1a | Not Specified | Not Specified |
| JMV 1843 | Agonist | GHS-R1a | Not Specified | Not Specified |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Binding Assay for GHS-R1a
1. Membrane Preparation:
-
Membranes are prepared from cell lines (e.g., HEK293) overexpressing the human GHS-R1a.
-
Cells are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
A constant concentration of a radiolabeled ligand that binds to GHS-R1a (e.g., [125I]ghrelin) is used.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound or an alternative) are added to the wells.
-
The reaction mixture, containing the membranes, radioligand, and competitor, is incubated to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
3. Detection and Data Analysis:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a filter mat, which traps the membranes.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of the competitor compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: GHS-R1a signaling pathway activated by agonists and blocked by antagonists.
Caption: Workflow for a competitive radioligand binding assay.
References
JMV 3002: A Comparative Analysis of a Ghrelin Receptor Antagonist in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JMV 3002, a potent ghrelin receptor antagonist, with other relevant compounds. The information is supported by experimental data to aid in the evaluation of its potential in metabolic disease research.
This compound is a small molecule antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), more commonly known as the ghrelin receptor.[1][2][3] By blocking the action of ghrelin, an orexigenic hormone, this compound has demonstrated potential in preclinical models for reducing food intake and body weight, making it a molecule of interest in the study of obesity and other metabolic disorders.[4][5]
Comparative Efficacy of Ghrelin Receptor Antagonists
The following table summarizes the in vitro and in vivo efficacy of this compound in comparison to other notable ghrelin receptor antagonists.
| Compound | Target | In Vitro Potency (IC50/Ki) | In Vivo Efficacy (ED50) | Key In Vivo Effects | References |
| This compound | GHS-R1a Antagonist | IC50 = 1.1 nM | ED50 = 2.05 mg/kg (food intake, mice) | Reduces food intake, body weight, and adipose tissue mass in diet-induced obese mice.[4][5] | [1][2][4][5] |
| JMV 4208 | GHS-R1a Antagonist | Not explicitly stated | ED50 = 5.25 mg/kg (food intake, mice) | Decreases food intake, body weight, and adipose tissue mass in diet-induced obese mice.[4][5] | [4][5] |
| YIL-781 | GHS-R1a Antagonist | Ki = 17 nM | Not explicitly stated for food intake | Improves glucose tolerance and increases insulin secretion in rats. Minimal effect on body weight.[3][6] | [3][6] |
| YIL-870 | GHS-R1a Antagonist | Not explicitly stated | Not explicitly stated | Reduces food intake and promotes weight loss in diet-induced obese mice.[3][6] | [3][6] |
| LEAP-2 | Endogenous GHS-R1a Antagonist/Inverse Agonist | Not applicable (endogenous) | Not applicable | Blocks ghrelin's effects on food intake and hormone secretion.[7] | [7] |
Experimental Methodologies
This section details the experimental protocols used to validate the effects of this compound and its comparators.
In Vitro Receptor Binding Affinity
-
Objective: To determine the binding affinity of the compound to the GHS-R1a receptor.
-
Method: Competitive radioligand binding assays are commonly employed.[8]
-
Cell Culture: HEK293 cells stably expressing the human GHS-R1a are cultured.
-
Radioligand: A radiolabeled ghrelin analog (e.g., [125I]-His9-ghrelin) is used.
-
Competition: Increasing concentrations of the unlabeled antagonist (e.g., this compound) are incubated with the cell membranes and the radioligand.
-
Detection: The amount of bound radioactivity is measured using a gamma counter.
-
Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be derived from the IC50 value.[9]
-
In Vivo Assessment of Food Intake
-
Objective: To evaluate the effect of the antagonist on food consumption in animal models.[10][11][12]
-
Method:
-
Animals: Male mice (e.g., C57BL/6J) or rats are used. They are often fasted overnight to stimulate ghrelin production and subsequent food intake.
-
Administration: The test compound (e.g., this compound) or vehicle is administered via a specific route (e.g., intraperitoneal injection).
-
Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) after administration.
-
Analysis: The cumulative food intake is calculated and compared between the treated and control groups. The effective dose that reduces food intake by 50% (ED50) can be determined.[4][5]
-
Evaluation of Body Weight and Composition in Diet-Induced Obesity (DIO) Models
-
Objective: To assess the long-term effects of the antagonist on body weight and adiposity.[6][13]
-
Method:
-
Model: Mice are fed a high-fat diet for several weeks to induce obesity.
-
Treatment: The antagonist or vehicle is administered daily or twice daily for a specified period (e.g., 14 days).[4][5]
-
Measurements: Body weight and food intake are monitored regularly. At the end of the study, adipose tissue depots (e.g., subcutaneous and intraperitoneal fat) are dissected and weighed.
-
Analysis: Changes in body weight, cumulative food intake, and fat mass are compared between the treatment and control groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by ghrelin receptor antagonism and a typical experimental workflow for evaluating these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole GHS-R1a antagonists JMV4208 and JMV3002 attenuate food intake, body weight, and adipose tissue mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
JMV 3002 vs. Ghrelin Receptor Knockout Models: A Comparative Guide
A Comprehensive Analysis for Researchers and Drug Development Professionals
The ghrelin system, a critical regulator of energy homeostasis, appetite, and growth hormone secretion, is primarily mediated by the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] To dissect the multifaceted roles of this system, researchers employ two principal loss-of-function approaches: pharmacological blockade with antagonists like JMV 3002 and genetic ablation through ghrelin receptor knockout (KO) models. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and interpretation.
Core Concepts: Pharmacological Antagonism vs. Genetic Knockout
This compound is a potent, selective, trisubstituted 1,2,4-triazole derivative that acts as a ghrelin receptor antagonist or inverse agonist.[2][3][4] It acutely blocks the receptor, preventing endogenous ghrelin from binding and signaling.[5] Its effects are dose-dependent and transient, offering temporal control over GHSR blockade.
Ghrelin Receptor Knockout (GHSR-KO) models are genetically engineered mice that lack a functional GHSR gene.[6] This results in a complete and lifelong absence of the receptor, providing a model to study the chronic consequences of a non-functional ghrelin signaling pathway.[6][7]
Comparative Analysis of Phenotypes
The physiological outcomes of pharmacological blockade versus genetic knockout show both overlap and divergence, particularly in metabolic regulation. While both approaches effectively blunt acute ghrelin-induced effects, the chronic adaptations in KO models lead to distinct phenotypes, especially under metabolic stress.
| Parameter | This compound Administration | Ghrelin Receptor Knockout (GHSR-KO) |
| Mechanism | Pharmacological antagonist/inverse agonist of GHSR.[2][3] | Genetic deletion of the GHSR gene.[6] |
| Onset & Duration | Acute, dose-dependent, and transient.[2] | Lifelong, constitutive absence of the receptor.[6] |
| Acute Food Intake | Dose-dependently decreases fasting-induced and ghrelin-stimulated food intake.[2] | Resistant to acute orexigenic effects of administered ghrelin.[6] Normal spontaneous food intake patterns are often observed.[8][9] |
| Chronic Body Weight | Chronic treatment (14 days) reduces body weight and adipose tissue mass in diet-induced obese (DIO) mice.[2] | Resistant to diet-induced obesity, particularly on a high-fat diet.[6] KO mice eat less, store fewer calories, and show reduced body weight gain compared to wild-type controls on a high-fat diet.[6] |
| Metabolic Fuel Preference | Reduces expression of lipogenesis-promoting enzymes.[2] | Preferentially utilize fat as an energy substrate, leading to a lower respiratory quotient.[6][10] |
| Glucose Homeostasis | Data on direct effects on glucose homeostasis is less established. | Under caloric restriction, KO mice exhibit lower blood glucose levels, suggesting impaired glucose counter-regulation.[9][11] May have improved insulin sensitivity.[9] |
| Growth Hormone (GH) | Does not inhibit hexarelin-stimulated GH secretion in infant rats.[12] | Exhibit lower serum IGF-I levels, consistent with reduced GH release amplitude.[9] |
| Developmental Effects | No developmental effects due to acute administration. | Potential for developmental adaptations due to lifelong receptor absence. |
Signaling Pathways: A Visual Breakdown
The GHSR primarily signals through the Gαq/11 protein, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium.[10] this compound blocks this cascade, while in KO models, the initial receptor is absent entirely.
A. Ghrelin Receptor (GHSR) Signaling Cascade
When ghrelin binds to GHSR, it initiates a signaling cascade that modulates cellular function.
B. Mechanism of this compound
This compound acts as a competitive antagonist, occupying the receptor binding site and preventing ghrelin-induced activation.
Key Experimental Protocols
Reproducible and standardized protocols are essential for comparing data across studies. Below are methodologies for key experiments cited in ghrelin research.
A. Acute Food Intake Measurement
This protocol is used to assess the effect of a compound on appetite in a controlled timeframe.
-
Objective: To measure the effect of this compound or ghrelin on food consumption.
-
Methodology:
-
Animal Model: Adult male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Acclimation: Animals are individually housed and acclimated to the experimental conditions.
-
Fasting: Mice are typically fasted overnight (e.g., 16 hours) to elevate endogenous ghrelin and stimulate appetite.[2]
-
Administration: this compound (e.g., 0.4 µg to 8 µg for central injection, or 2-20 mg/kg for peripheral injection) or vehicle is administered.[2] In agonist studies, ghrelin or a synthetic agonist like hexarelin is administered.
-
Measurement: Pre-weighed food is introduced into the cage, and consumption is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
-
Data Analysis: Food intake is typically expressed in grams and analyzed using ANOVA or t-tests.
B. Diet-Induced Obesity (DIO) Model
This protocol assesses the chronic effects of interventions on body weight and composition under conditions of positive energy balance.
-
Objective: To evaluate the long-term efficacy of this compound or the effect of GHSR knockout on preventing or treating obesity.
-
Methodology:
-
Diet: Mice (e.g., C57BL/6) are fed a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for several weeks (e.g., 8-12 weeks) to induce obesity.[2][6]
-
Intervention (this compound): Once obesity is established, mice are treated with this compound (e.g., 20 mg/kg twice daily) or vehicle for a specified period (e.g., 14 days).[2]
-
Intervention (GHSR-KO): GHSR-KO mice and wild-type controls are placed on the HFD, and their metabolic parameters are monitored over time.[6]
-
Monitoring: Body weight and food intake are recorded regularly (e.g., daily or weekly).
-
Endpoint Analysis: At the end of the study, body composition (fat and lean mass) is analyzed using techniques like DEXA or NMR. Adipose tissue depots are dissected and weighed.
-
Conclusion and Recommendations
Both this compound and GHSR-KO models are invaluable tools for investigating the ghrelin system, but their applications are distinct.
-
This compound is ideal for studying the acute physiological roles of ghrelin signaling and for preclinical evaluation of GHSR antagonism as a therapeutic strategy. Its key advantage is temporal control , allowing researchers to probe the system's function at specific times without the confounding influence of lifelong developmental adaptations.
-
GHSR-KO models are superior for understanding the chronic and developmental consequences of an absent ghrelin signaling pathway. They have been instrumental in revealing the role of ghrelin in the pathogenesis of diet-induced obesity and in regulating fuel substrate utilization.[6]
The choice between these models depends on the specific research question. For assessing the therapeutic potential of blocking ghrelin in adult metabolic disease, acute and chronic studies with antagonists like this compound are highly relevant. For fundamental questions about the ghrelin system's role in development and long-term energy balance, the GHSR-KO model is indispensable.
References
- 1. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole GHS-R1a antagonists JMV4208 and JMV3002 attenuate food intake, body weight, and adipose tissue mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Mice lacking ghrelin receptors resist the development of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of adult ghrelin and ghrelin receptor knockout mice under positive and negative energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JMV3002 - Immunomart [immunomart.com]
A Comparative Analysis of GHS-R1a Antagonists for Researchers
An essential guide for scientists and drug development professionals navigating the landscape of Growth Hormone Secretagogue Receptor 1a (GHS-R1a) antagonists. This guide provides a comprehensive comparison of key antagonists, supported by experimental data and detailed methodologies.
The Growth Hormone Secretagogue Receptor 1a (GHS-R1a), the receptor for the "hunger hormone" ghrelin, is a pivotal target in drug discovery for metabolic diseases, including obesity and diabetes, as well as substance use disorders. The development of antagonists for this receptor has yielded a diverse array of compounds with distinct pharmacological profiles. This guide offers a comparative analysis of prominent GHS-R1a antagonists, presenting key performance data in a structured format, outlining detailed experimental protocols, and visualizing critical biological and experimental workflows.
Performance Comparison of GHS-R1a Antagonists
The efficacy of a GHS-R1a antagonist is determined by its binding affinity and its ability to inhibit receptor signaling. The following table summarizes the binding affinities (Ki) and functional potencies (IC50/Kb) of several well-characterized GHS-R1a antagonists. Lower values indicate higher affinity and potency.
| Compound | Type | Binding Affinity (Ki) [nM] | Functional Potency (IC50/Kb) [nM] | Key Characteristics |
| JMV2959 | Peptide-like | - | 32 (IC50)[1][2][3][4][5] | Acts as a partial agonist in the absence of ghrelin, activating Gαq signaling.[6] |
| PF-5190457 | Small Molecule | 4.4 - 7.7[7] | 1.8 (Kb), 4.9 (IC50, inverse agonism)[7] | Inverse agonist that inhibits the constitutive activity of GHS-R1a.[8] |
| BIM-28163 | Peptide | 8[9] | - | While antagonizing ghrelin-induced growth hormone secretion, it paradoxically stimulates food intake and weight gain, suggesting action at other receptors or biased agonism.[10][11] |
| YIL-781 | Small Molecule | 17[12][13][14] | 11 (Kb) | Improves glucose homeostasis by blocking ghrelin's suppressive effect on insulin secretion.[12][13][14] |
| YIL-870 | Small Molecule | - | - | Promotes weight loss primarily by reducing food intake, an effect correlated with its brain exposure.[15][16] |
GHS-R1a Signaling Pathways
The GHS-R1a is a G protein-coupled receptor (GPCR) that, upon activation by ghrelin, initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting the effects of antagonists. The receptor primarily couples to the Gαq/11 and Gαi/o pathways, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium, and the inhibition of adenylyl cyclase, respectively. Furthermore, GHS-R1a can signal through β-arrestin pathways. The constitutive activity of GHS-R1a, even in the absence of ghrelin, is another important aspect of its function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 5. JMV 2959 | 925238-89-7 | GHS-R | MOLNOVA [molnova.com]
- 6. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel growth hormone secretagogue-1a receptor antagonist that blocks ghrelin-induced growth hormone secretion but induces increased body weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YIL 781 - TargetMol Chemicals Inc [bioscience.co.uk]
- 13. caymanchem.com [caymanchem.com]
- 14. targetmol.cn [targetmol.cn]
- 15. researchgate.net [researchgate.net]
- 16. YIL-870 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of JMV 3002: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and a procedural framework for the disposal of JMV 3002, a potent ghrelin receptor antagonist.
Given that this compound is classified as a Dangerous Good for transport, stringent disposal protocols are necessary. However, a publicly available, specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not readily accessible. In the absence of specific manufacturer guidelines, a cautious approach must be taken, treating the substance as a hazardous chemical of unknown toxicity.
The following procedures are based on general best practices for the disposal of research-grade chemicals. It is imperative to supplement this guidance by obtaining the official SDS from your supplier and consulting with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Protocol
Before proceeding with any disposal steps, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
1. Obtain the Safety Data Sheet (SDS):
-
Contact the supplier of this compound to request the complete and current SDS. This document is the primary source of information regarding the specific hazards, handling, and disposal requirements for the compound.
2. Consult with Institutional EHS:
-
Provide the SDS to your institution's Environmental Health and Safety (EHS) department.
-
The EHS department will provide specific instructions for disposal in accordance with local, state, and federal regulations. They will also inform you about approved waste contractors.
3. Prepare for Waste Collection:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react dangerously.[1]
-
Containerization: Use a designated, leak-proof, and chemically compatible container for this compound waste. The container must have a secure, tight-fitting lid.[1][2]
-
Labeling: Clearly label the waste container with the following information:[1][2][3]
-
The words "Hazardous Waste"[3]
-
Full chemical name: "this compound"
-
CAS Number: 925239-03-8
-
An indication of the hazards (e.g., "Potentially Toxic," "Hazards Not Fully Known")[3]
-
The accumulation start date (the date the first waste was added to the container)[3]
-
The name of the principal investigator and the laboratory location[3]
-
4. Arrange for Disposal:
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department or their designated contractor.[1][2]
Chemical and Physical Properties of this compound
The following table summarizes the known properties of this compound. The lack of comprehensive data underscores the importance of treating this compound with caution.
| Property | Value |
| CAS Number | 925239-03-8 |
| Molecular Formula | C₃₅H₃₄N₆O₃ |
| Molecular Weight | 586.7 g/mol |
| Physical State | Data not publicly available; likely a solid. |
| Solubility | Data not publicly available. |
| Flash Point | Data not publicly available. |
| Toxicity Data (LD50) | Data not publicly available. |
Disposal Workflow Diagram
The following diagram illustrates the general decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS and by your local EHS professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Navigating the Safe Handling of Biological Agent JMV 3002: A Procedural Guide
Immediate Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of biological agents is paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), operational protocols, and disposal plans for a biological agent designated as JMV 3002. It is critical to note that "this compound" is not a standard chemical identifier with a corresponding Safety Data Sheet (SDS). The "JMV" designation strongly suggests a potential origin from research associated with the Journal of Medical Virology, indicating that this compound is likely a biological agent, such as a viral strain or a clinical sample.
In the absence of a specific SDS, the following guidelines are based on established biosafety principles for handling potentially infectious biological materials of unknown or moderate risk. All personnel must supplement this guidance with a thorough, site-specific risk assessment and adhere to their institution's Biosafety Manual and relevant regulatory requirements.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potentially infectious agents. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex, disposable | Protects hands from contamination. |
| Lab Coat | Disposable or dedicated, solid-front | Protects skin and personal clothing from splashes and spills. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and aerosols. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a high risk of splashes to the face. |
| Respiratory Protection | N95 respirator or higher | Recommended when procedures may generate aerosols. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound should be conducted within a certified Biological Safety Cabinet (BSC) to minimize the risk of aerosol-generating procedures.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal of all materials that have come into contact with this compound is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Liquid Waste | Decontaminate with a freshly prepared 1:10 dilution of bleach (final concentration of 0.5% sodium hypochlorite) for a contact time of at least 30 minutes before disposal down a designated laboratory sink, followed by copious amounts of water. |
| Solid Waste | All contaminated solid waste (e.g., gloves, lab coats, pipette tips, culture flasks) must be collected in a designated biohazard bag. |
| Sharps | Needles, scalpels, and other contaminated sharps must be immediately placed in a puncture-resistant, leak-proof sharps container labeled with the biohazard symbol. |
| Final Disposal | All biohazard bags and sharps containers must be autoclaved according to institutional protocols before being discarded with regulated medical waste. |
Logical Relationship for this compound Waste Disposal
Caption: Decision pathway for the safe disposal of this compound contaminated waste.
By adhering to these fundamental safety and logistical procedures, laboratories can foster a secure environment for handling biological agents like this compound, thereby building a foundation of trust and ensuring the well-being of all personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
